4-Butoxy-1-methyl-2-nitrobenzene
Description
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Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-butoxy-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-3-4-7-15-10-6-5-9(2)11(8-10)12(13)14/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
LXZWLFHZLFKABI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Isomeric Landscape of Butoxy-Nitrotoluene: A Technical Guide
An In-depth Examination of 2-Butoxy-1-methyl-4-nitrobenzene (CAS: 57264-52-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Importance of Precise Isomer Identification
In the field of chemical research and drug development, the precise identification of molecular structure is paramount. The initial query for "4-Butoxy-1-methyl-2-nitrobenzene" did not yield a readily available Chemical Abstracts Service (CAS) number, a unique identifier for chemical substances. This suggests that this specific isomer may be a novel or less-characterized compound. However, a closely related and commercially available isomer, 2-Butoxy-1-methyl-4-nitro-benzene , is well-documented with the CAS number 57264-52-5 .
This technical guide will, therefore, focus on the confirmed and identifiable isomer, 2-Butoxy-1-methyl-4-nitro-benzene. Understanding the properties and synthesis of this compound can provide a valuable framework for researchers working with related molecules. The principles and methodologies discussed herein are broadly applicable to the synthesis and characterization of other substituted nitroaromatic compounds.
Chemical Identity and Synonyms
The foundational step in any chemical study is the unambiguous identification of the compound . The CAS number serves as a universal identifier, crucial for database searches, regulatory compliance, and procurement.
| Identifier | Value |
| CAS Number | 57264-52-5 |
| IUPAC Name | 2-Butoxy-1-methyl-4-nitrobenzene |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Synonyms | 2-Butoxy-4-nitrotoluene |
Physicochemical Properties (Predicted)
While extensive experimental data for 2-Butoxy-1-methyl-4-nitrobenzene is not widely published, its physicochemical properties can be predicted based on its structure and by comparison with related compounds such as 4-nitrotoluene and butoxybenzene.
| Property | Predicted Value/Description | Justification |
| Appearance | Pale yellow liquid or low-melting solid | Similar to other nitrotoluenes and aromatic ethers. |
| Boiling Point | > 200 °C | The presence of the butyl and nitro groups increases the molecular weight and polarity compared to toluene, leading to a higher boiling point. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The hydrophobic butoxy and methyl groups dominate, making it non-polar, while the nitro group provides some polarity. |
| Density | ~1.1 g/cm³ | The nitro group increases the density compared to the parent hydrocarbon. |
Synthesis of 2-Butoxy-1-methyl-4-nitrobenzene: A Plausible Two-Step Approach
A logical and well-established synthetic route to 2-Butoxy-1-methyl-4-nitrobenzene involves a two-step process: the nitration of 2-butoxy-1-methylbenzene (2-butyl-tolyl ether) or the Williamson ether synthesis from 2-methyl-4-nitrophenol. The latter is often preferred due to more predictable regioselectivity in the ether synthesis step.
Proposed Synthetic Pathway
Caption: Plausible synthetic routes to 2-Butoxy-1-methyl-4-nitrobenzene.
Experimental Protocol: Williamson Ether Synthesis Approach
The Williamson ether synthesis is a reliable method for forming ethers.[1][2][3] This protocol is adapted from general procedures for the synthesis of substituted nitroaromatic ethers.[4]
Objective: To synthesize 2-Butoxy-1-methyl-4-nitrobenzene from 2-methyl-4-nitrophenol.
Materials:
-
2-Methyl-4-nitrophenol
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-4-nitrophenol (1 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and a suitable solvent such as acetone or DMF.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Butoxy-1-methyl-4-nitrobenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic H (ortho to NO₂) | ~8.0 | d | 1H | Strongly deshielded by the electron-withdrawing nitro group. |
| Aromatic H (meta to NO₂) | ~7.8 | dd | 1H | Deshielded by the nitro group and coupled to two other aromatic protons. |
| Aromatic H (ortho to O-Bu) | ~6.9 | d | 1H | Shielded by the electron-donating butoxy group. |
| -OCH₂- (Butoxy) | ~4.0 | t | 2H | Methylene group adjacent to the oxygen atom. |
| -CH₂- (Butoxy) | ~1.8 | m | 2H | Methylene group in the butyl chain. |
| -CH₂- (Butoxy) | ~1.5 | m | 2H | Methylene group in the butyl chain. |
| -CH₃ (Butoxy) | ~0.9 | t | 3H | Terminal methyl group of the butyl chain. |
| -CH₃ (Aromatic) | ~2.3 | s | 3H | Methyl group attached to the aromatic ring. |
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-NO₂ | ~145 | Carbon bearing the nitro group. |
| C-O (Aromatic) | ~158 | Carbon attached to the butoxy group. |
| C-CH₃ | ~130 | Carbon attached to the methyl group. |
| Aromatic CH | 110-140 | Chemical shifts of the other aromatic carbons will vary based on their position relative to the substituents. |
| -OCH₂- | ~68 | Methylene carbon of the butoxy group adjacent to oxygen. |
| -CH₂- | ~31 | Methylene carbon of the butoxy group. |
| -CH₂- | ~19 | Methylene carbon of the butoxy group. |
| -CH₃ (Butoxy) | ~14 | Terminal methyl carbon of the butyl chain. |
| -CH₃ (Aromatic) | ~16 | Methyl carbon attached to the aromatic ring. |
Safety and Handling
As a substituted nitroaromatic compound, 2-Butoxy-1-methyl-4-nitrobenzene should be handled with care, following standard laboratory safety procedures. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from related compounds like nitrobenzene and butoxyethanol.
Potential Hazards:
-
Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They may cause methemoglobinemia.[5][6]
-
Irritation: May cause skin and eye irritation.
-
Flammability: Likely combustible, though not highly flammable.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While the initially sought-after "4-Butoxy-1-methyl-2-nitrobenzene" remains elusive in common chemical databases, this guide provides a comprehensive technical overview of its readily identifiable isomer, 2-Butoxy-1-methyl-4-nitrobenzene (CAS: 57264-52-5) . By understanding its chemical identity, predicted properties, a plausible synthetic route via the Williamson ether synthesis, and necessary safety precautions, researchers are better equipped to work with this and related substituted nitroaromatic compounds. The emphasis on precise isomer identification and the use of the CAS number as a foundational piece of information cannot be overstated in ensuring the safety, reproducibility, and success of chemical research and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
- Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from https://en.wikipedia.org/wiki/Williamson_ether_synthesis
- ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Ethers_and_Epoxides/8.03%3A_The_Williamson_Ether_Synthesis
- Sigma-Aldrich. (n.d.). 2-BUTOXY-1-METHYL-4-NITRO-BENZENE AldrichCPR. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/r229407
- Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Retrieved from https://www.chemguide.co.
- Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from https://www.carlroth.com/medias/SDB-4394-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzM4NjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwMzM1NzM4MjY1OTAucGRmfGU4YjM3YjQzY2Y4ZWIzYjM5YjY3ZWMzYjYxYmYwZGY3YjM5YjY3ZWMzYjYxYmYwZGY3YjM5YjY3ZWMzYjYxYmYwZGY
- PubChem. (n.d.). 4-Nitrotoluene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrotoluene
- OECD. (2003, August 12). SIDS Initial Assessment Report for 4-Nitrotoluene. Retrieved from https://hpvchemicals.oecd.org/ui/handler.axd?id=2b1e2c3a-3b4a-4b0c-8c1e-3b4a4b0c8c1e
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Structural Elucidation of 4-Butoxy-1-methyl-2-nitrobenzene: A Comprehensive 1H NMR Analysis Guide
Executive Summary & Pharmaceutical Relevance
The integrity of complex active pharmaceutical ingredients (APIs) relies fundamentally on the absolute structural verification of their synthetic intermediates. 4-Butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8) is a highly functionalized aromatic intermediate utilized extensively in medicinal chemistry[1].
Specifically, this compound undergoes potassium permanganate (KMnO₄) oxidation to yield 4-butoxy-2-nitrobenzoic acid[1]. This oxidized derivative is a critical building block in the synthesis of azacyclyl-substituted arylthienopyrimidinones—a class of compounds rigorously investigated as melanin-concentrating hormone (MCH) receptor antagonists for the treatment of obesity, metabolic syndrome, and cognitive dysfunctions[1],[2]. Mischaracterization of the starting nitrobenzene derivative can lead to cascading failures in multi-step API synthesis. This guide provides a definitive, causality-driven methodology for the 1H NMR spectral analysis of 4-butoxy-1-methyl-2-nitrobenzene.
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system where every parameter is deliberately chosen to prevent spectral artifacts and ensure quantitative reliability.
Step-by-Step Acquisition Workflow
-
Sample Preparation & Solvent Selection:
-
Action: Dissolve 15–20 mg of high-purity 4-butoxy-1-methyl-2-nitrobenzene in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because the target molecule is a moderately non-polar aromatic ether. CDCl₃ lacks exchangeable protons that could obscure the aliphatic region. The inclusion of TMS provides an internal standard (set to exactly δ 0.00 ppm), validating the chemical shift scale and ensuring run-to-run reproducibility across different spectrometer magnetic fields.
-
-
Instrument Configuration:
-
Action: Transfer the homogenous solution to a high-quality 5 mm borosilicate NMR tube (e.g., Norell Standard Series). Acquire the spectrum at 298 K using a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.
-
-
Pulse Sequence & Relaxation Delay (D1):
-
Action: Utilize a standard 1D single-pulse sequence (e.g., Bruker zg30). Crucially, set the relaxation delay (D1) to 2.0 seconds .
-
Causality: A prolonged D1 ensures complete longitudinal relaxation (
) of all protons between radiofrequency pulses. If D1 is too short, the slowly relaxing aromatic protons will be under-represented in the final integration. A 2.0s delay acts as an internal validation control, ensuring that the integration ratio between the 3H methyl signals and the 1H aromatic signals is strictly quantitative.
-
-
Acquisition & Signal Processing:
-
Action: Acquire 16 to 32 scans (NS). Apply a Fourier transform, followed by rigorous manual phase correction and baseline correction (e.g., Whittaker Smoother).
-
Causality: Multiple scans increase the signal-to-noise ratio (S/N) via signal averaging. A flat baseline is mandatory to validate the accuracy of the multiplet integrations in the heavily populated aliphatic region.
-
Spectroscopic Analysis & Mechanistic Signal Assignment
The 1H NMR spectrum of 4-butoxy-1-methyl-2-nitrobenzene is dictated by a complex "electronic tug-of-war" across the benzene ring. We must analyze the signals through the lens of inductive (-I/+I) and resonance (-M/+M) effects.
The Aromatic Region: Electronic Tug-of-War
The benzene core contains three isolated protons (H-3, H-5, H-6) whose chemical shifts are perturbed by three distinct substituents:
-
H-3 Proton (δ ~7.73 ppm, d, J ≈ 2.5 Hz): This proton is flanked by the nitro and butoxy groups. The strong electron-withdrawing nature of the ortho-nitro group (-I, -M) severely strips electron density from this position, deshielding the nucleus and pushing the signal far downfield. It couples only with the meta H-5 proton, resulting in a narrow doublet.
-
H-5 Proton (δ ~6.86 ppm, dd, J ≈ 8.5, 2.5 Hz): Positioned ortho to the butoxy group. The oxygen atom donates lone-pair electron density into the ring via resonance (+M effect). This strongly shields H-5, shifting it upfield. It appears as a doublet of doublets due to a strong ortho-coupling with H-6 and a weaker meta-coupling with H-3.
-
H-6 Proton (δ ~7.17 ppm, d, J ≈ 8.5 Hz): Located ortho to the methyl group. The mild electron-donating inductive effect (+I) of the methyl group provides slight shielding, keeping this signal near the baseline benzene shift.
Logical relationship of substituent electronic effects on aromatic chemical shifts.
The Aliphatic Region: Side-Chain Dynamics
-
Aryl-Methyl Group (C1-CH₃): Typically, a toluene methyl group resonates at ~2.3 ppm. However, the adjacent ortho-nitro group exerts a through-space deshielding effect, shifting this 3H singlet to δ ~2.55 ppm .
-
Butoxy Chain (-O-CH₂-CH₂-CH₂-CH₃): The alkyl chain presents a classic first-order splitting pattern dictated by the proximity to the electronegative oxygen.
-
C1' (-O-CH₂-): The direct attachment to oxygen heavily deshields these protons, resulting in a triplet at δ ~4.05 ppm .
-
C2' & C3' (-CH₂-CH₂-): Moving away from the oxygen, the inductive effect decays rapidly. These appear as distinct multiplets (pentet and sextet) at δ ~1.78 ppm and δ ~1.48 ppm , respectively.
-
C4' (-CH₃): The terminal methyl group is unaffected by the aromatic core, appearing as a standard triplet at δ ~0.95 ppm .
-
Quantitative Data Synthesis
The following table summarizes the theoretical and empirically derived 1H NMR assignments, providing a rapid-reference tool for structural validation.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Assignment / Causality |
| H-3 | 7.73 | d | ~2.5 | 1H | Aromatic CH; Strongly deshielded by ortho-NO₂ (-M, -I). |
| H-6 | 7.17 | d | ~8.5 | 1H | Aromatic CH; Mildly shielded by ortho-CH₃ (+I). |
| H-5 | 6.86 | dd | ~8.5, 2.5 | 1H | Aromatic CH; Strongly shielded by ortho-OBu (+M resonance). |
| C1'-H | 4.05 | t | ~6.5 | 2H | -O-CH₂-; Deshielded by direct bond to electronegative oxygen. |
| C1-CH₃ | 2.55 | s | - | 3H | Aryl-CH₃; Deshielded by proximity to ortho-NO₂ group. |
| C2'-H | 1.78 | m (pentet) | ~7.0 | 2H | -CH₂- (aliphatic chain); Mild inductive decay. |
| C3'-H | 1.48 | m (sextet) | ~7.4 | 2H | -CH₂- (aliphatic chain); Standard alkyl environment. |
| C4'-H | 0.95 | t | ~7.4 | 3H | Terminal -CH₃; Unaffected by aromatic electronics. |
Conclusion
The successful structural elucidation of 4-butoxy-1-methyl-2-nitrobenzene relies on a deep understanding of how competing functional groups manipulate local electron density. By utilizing a rigorously controlled, self-validating NMR acquisition protocol, researchers can confidently map these electronic effects to specific chemical shifts, ensuring the absolute purity and identity of this vital pharmaceutical intermediate before committing it to downstream MCH receptor antagonist synthesis.
References
-
Molaid Chemical Database. "4-butoxy-1-methyl-2-nitrobenzene - CAS 946604-92-8." (Details physical properties and its role as a reactant in WO2007/93363). Available at:[Link]
-
Molaid Chemical Database. "4-butoxy-2-nitrobenzoic acid - CAS 120276-20-2." (Details the downstream synthesis of azacyclyl-substituted arylthienopyrimidinones for metabolic treatments). Available at:[Link]
Sources
An In-Depth Guide to the FTIR Spectral Interpretation of 4-Butoxy-1-methyl-2-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Butoxy-1-methyl-2-nitrobenzene. As a molecule incorporating multiple functional groups—including a nitro group, an aromatic ring, an ether linkage, and aliphatic chains—its spectrum presents a valuable case study for structural elucidation. This document moves beyond simple peak identification to explain the causal relationships behind observed vibrational frequencies. It offers a detailed experimental protocol for acquiring high-quality spectra and a logical workflow for interpretation, designed for researchers, scientists, and professionals in drug development and chemical analysis. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.
Foundational Principles: Molecular Structure and Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique "molecular fingerprint."[2][3]
The subject of this guide, 4-Butoxy-1-methyl-2-nitrobenzene, possesses a combination of functional groups that give rise to a rich and informative spectrum. A systematic analysis requires deconstructing the molecule into its constituent parts:
-
Aromatic Nitro Group: An NO₂ group attached to the benzene ring.
-
Trisubstituted Benzene Ring: A 1,2,4-substitution pattern on the aromatic core.
-
Alkyl Aryl Ether: A butoxy group (-O-C₄H₉) linked to the aromatic ring.
-
Aliphatic Moieties: The methyl group on the ring and the butyl chain of the ether, containing both -CH₃ and -CH₂ groups.
Each of these components produces characteristic absorption bands, and their electronic interplay—such as conjugation between the nitro group, ether, and the aromatic ring—can subtly shift these bands, providing deeper structural insights.[1][4]
Caption: Molecular structure of 4-Butoxy-1-methyl-2-nitrobenzene.
Comprehensive Spectral Breakdown
The FTIR spectrum can be logically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹), where more complex vibrations occur.[5][6]
The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)
This region is dominated by stretching vibrations of key bonds.
-
C-H Stretching Vibrations (3100 cm⁻¹ – 2850 cm⁻¹): A crucial diagnostic window is the 3000 cm⁻¹ line.[7]
-
Aromatic C-H Stretch (>3000 cm⁻¹): The hydrogens attached to the sp²-hybridized carbons of the benzene ring give rise to weak to medium absorption bands in the 3100–3000 cm⁻¹ range.[5][7]
-
Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³-hybridized C-H bonds in the butoxy and methyl groups produce strong, sharp peaks in the 3000–2850 cm⁻¹ region.[5][8] Multiple bands are expected due to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups.[9][10]
-
-
Nitro Group Asymmetric and Symmetric Stretching (1550 cm⁻¹ – 1290 cm⁻¹): The nitro group provides two of the most intense and characteristic bands in the entire spectrum, a result of the large change in dipole moment during vibration.[1][11]
-
Asymmetric NO₂ Stretch (ν_as): A very strong absorption is expected between 1550–1475 cm⁻¹.[1][12] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[1][12]
-
Symmetric NO₂ Stretch (ν_s): A second strong band appears in the 1360–1290 cm⁻¹ range.[1][7][12] The presence of this distinct pair of strong absorptions is a highly reliable indicator of a nitro group.[11]
-
-
Aromatic C=C Stretching (1600 cm⁻¹ – 1400 cm⁻¹): The stretching of carbon-carbon bonds within the benzene ring results in several medium-intensity bands. Typically, two bands are observed around 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹.[1][5]
The Fingerprint Region (1500 cm⁻¹ – 500 cm⁻¹)
This region contains a high density of peaks from bending vibrations and skeletal stretches, making it complex but also unique to the molecule.[5][6][7]
-
Aliphatic C-H Bending (1470 cm⁻¹ – 1370 cm⁻¹): The scissoring and bending vibrations of the methyl and methylene groups appear here. A band around 1470–1450 cm⁻¹ is characteristic of CH₂ bending, while a band near 1370 cm⁻¹ is indicative of a CH₃ group.[7]
-
C-O Ether Stretching (1275 cm⁻¹ – 1050 cm⁻¹): The C-O-C linkage of the alkyl aryl ether is a defining feature. This functional group gives rise to a strong absorption due to the C–O stretch. For aryl alkyl ethers specifically, a strong, broad band is expected in the 1275–1200 cm⁻¹ range.[4][13] This is often accompanied by another band near 1050 cm⁻¹.[13]
-
Aromatic C-H Out-of-Plane Bending (900 cm⁻¹ – 675 cm⁻¹): The position of these strong C-H "oop" bands is highly diagnostic of the substitution pattern on the benzene ring.[1][5] For a 1,2,4-trisubstituted ring, a strong absorption is typically expected in the 890-800 cm⁻¹ range.
-
C-N Stretching (890 cm⁻¹ – 835 cm⁻¹): The stretching of the bond connecting the nitro group to the aromatic ring produces a medium-intensity band in this region, which can sometimes overlap with other peaks.[1][11]
Data Summary: Expected Vibrational Modes
The anticipated FTIR absorption bands for 4-Butoxy-1-methyl-2-nitrobenzene are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Functional Group Origin |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Aromatic Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Butoxy & Methyl Groups |
| Asymmetric NO₂ Stretch (ν_as) | 1550 - 1475 | Strong | Aromatic Nitro Group |
| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium | Aromatic Ring |
| Symmetric NO₂ Stretch (ν_s) | 1360 - 1290 | Strong | Aromatic Nitro Group |
| Aliphatic C-H Bend | 1470 - 1370 | Medium | Butoxy & Methyl Groups |
| Aryl-O Stretch (Ether) | 1275 - 1200 | Strong | Alkyl Aryl Ether |
| C-H Out-of-Plane Bend | 890 - 800 | Strong | 1,2,4-Trisubstituted Aromatic Ring |
| C-N Stretch | 890 - 835 | Medium | Aromatic Nitro Group |
Table compiled from references[1][4][5][7][12].
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
To ensure data integrity, a robust and reproducible experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for a liquid or solid sample of this nature due to its minimal sample preparation and high-quality results.[14][15]
Objective: To obtain a clean, high-resolution FTIR spectrum of 4-Butoxy-1-methyl-2-nitrobenzene.
Apparatus: FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
-
ATR Crystal Cleaning (Self-Validation Step 1):
-
Rationale: Any residue on the ATR crystal will appear in the sample spectrum. A pristine surface is non-negotiable.
-
Procedure: Clean the ATR crystal surface with a solvent-moistened, non-abrasive wipe (e.g., lint-free tissue with isopropanol or ethanol). Dry the crystal completely.
-
-
Background Spectrum Acquisition (Self-Validation Step 2):
-
Rationale: The background scan measures the spectrum of the environment (atmosphere and ATR crystal) and is mathematically subtracted from the sample scan. This removes instrument and atmospheric artifacts, isolating the sample's true absorption.
-
Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. A typical setting is 16 to 64 scans at a resolution of 4 cm⁻¹.[16]
-
-
Sample Application:
-
Rationale: Good contact between the sample and the ATR crystal is critical for a strong signal, as the IR beam only penetrates a few microns into the sample.[14][15]
-
Procedure: Place a small amount of the 4-Butoxy-1-methyl-2-nitrobenzene sample directly onto the center of the ATR crystal. If the sample is solid, use the ATR pressure clamp to apply firm, even pressure to ensure intimate contact.
-
-
Sample Spectrum Acquisition:
-
Procedure: Using the same acquisition parameters as the background scan (number of scans, resolution), collect the sample spectrum. The typical range is 4000 to 500 cm⁻¹.[17]
-
-
Data Processing and Cleaning:
-
Procedure: After acquisition, the instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Acquisition Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent and wipe, returning the instrument to its ready state.
-
Logical Interpretation Workflow
A systematic approach is key to accurately interpreting a complex spectrum. The following workflow ensures all key features are considered in a logical sequence.
Caption: A logical workflow for the systematic interpretation of an FTIR spectrum.
Conclusion
The FTIR spectrum of 4-Butoxy-1-methyl-2-nitrobenzene is a composite of highly characteristic absorption bands. The definitive presence of this molecule can be confirmed with high confidence by identifying the following key features in concert: 1) both sp² and sp³ C-H stretches on either side of 3000 cm⁻¹, 2) the pair of very strong nitro group absorptions between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, 3) the strong aryl ether C-O stretch around 1250 cm⁻¹, and 4) aromatic C=C and C-H bending vibrations consistent with a 1,2,4-trisubstituted benzene ring. By following a rigorous experimental protocol and a logical interpretation workflow, FTIR spectroscopy serves as a rapid, reliable, and powerful tool for the structural verification and quality control of this and other complex organic molecules.
References
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- C-H Stretching Vibrations Definition - Organic Chemistry... - Fiveable. (2025, August 15). Fiveable.
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- Table of Characteristic IR Absorptions. Columbia University.
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Available at: [Link]
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Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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FT-IR Spectra Of The C=O And C-H Stretching Vibration Of Lauric Acid. (n.d.). SPIE Digital Library. Available at: [Link]
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FTIR spectra of the 3006 cm⁻¹ band (C-H symmetric stretching vibration...). ResearchGate. Available at: [Link]
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Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
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Aromatic Fingerprint Vibrations. Oregon State University. Available at: [Link]
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
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FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025, June 30). IEEE Xplore. Available at: [Link]
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18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Available at: [Link]
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Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024, November 14). Labindia Analytical. Available at: [Link]
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Guide to FT-IR Spectroscopy. (n.d.). Bruker. Available at: [Link]
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Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories. Available at: [Link]
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The Synthetic Versatility of 4-Butoxy-1-methyl-2-nitrobenzene: A Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic manipulation of functionalized aromatic compounds is paramount for the construction of novel molecular architectures with therapeutic potential. Among these, 4-Butoxy-1-methyl-2-nitrobenzene emerges as a highly valuable, yet underexplored, building block. Its unique substitution pattern—a bulky butoxy group providing lipophilicity, a reactive nitro functionality, and a methyl group influencing electronic properties—positions it as a versatile precursor for a range of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis and potential applications of 4-Butoxy-1-methyl-2-nitrobenzene, with a focus on its conversion to the key intermediate, 5-Butoxy-2-methylaniline, and the subsequent construction of medicinally relevant quinoline and quinazoline scaffolds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the starting material and its key derivatives is crucial for optimizing reaction conditions and predicting the behavior of synthesized molecules in biological systems.
| Property | 4-Butoxy-1-methyl-2-nitrobenzene | 5-Butoxy-2-methylaniline |
| CAS Number | 946604-92-8 | 69676-25-1 |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₇NO |
| Molecular Weight | 209.24 g/mol | 179.26 g/mol |
| Appearance | Not specified in literature | Not specified in literature |
| Boiling Point | Not specified in literature | Not specified in literature |
| Solubility | Likely soluble in organic solvents | Likely soluble in organic solvents |
Synthesis of 4-Butoxy-1-methyl-2-nitrobenzene
The primary route to 4-Butoxy-1-methyl-2-nitrobenzene involves the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach utilizes the commercially available 4-methyl-3-nitrophenol and an appropriate butylating agent.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 4-Butoxy-1-methyl-2-nitrobenzene from 4-methyl-3-nitrophenol and n-butyl bromide.
Materials:
-
4-Methyl-3-nitrophenol
-
n-Butyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
10% Sodium hydroxide solution
-
Benzene
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-methyl-3-nitrophenol in anhydrous acetone, add anhydrous potassium carbonate and n-butyl bromide.
-
Heat the reaction mixture at reflux for an extended period (e.g., 48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
After completion, remove the acetone under reduced pressure.
-
To the residue, add water and extract the product with benzene.
-
Wash the combined organic layers with 10% sodium hydroxide solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-Butoxy-1-methyl-2-nitrobenzene.
-
The crude product can be purified by column chromatography if necessary.
Causality of Experimental Choices:
-
Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without causing unwanted side reactions.
-
Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
The aqueous workup with sodium hydroxide removes any unreacted starting phenol.
The Crucial Reduction Step: Accessing 5-Butoxy-2-methylaniline
The synthetic utility of 4-Butoxy-1-methyl-2-nitrobenzene is primarily unlocked through the reduction of its nitro group to an amine, yielding 5-Butoxy-2-methylaniline. This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a versatile precursor for a multitude of heterocyclic systems. Several methods can be employed for this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common.
Experimental Protocol 1: Catalytic Hydrogenation
Objective: To reduce 4-Butoxy-1-methyl-2-nitrobenzene to 5-Butoxy-2-methylaniline using palladium on carbon as a catalyst.[1]
Materials:
-
4-Butoxy-1-methyl-2-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve 4-Butoxy-1-methyl-2-nitrobenzene in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Butoxy-2-methylaniline.
-
The product can be purified by column chromatography or distillation if required.
Causality of Experimental Choices:
-
Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[1]
-
Methanol or ethanol are common solvents for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.
-
Celite filtration is essential for the complete and safe removal of the pyrophoric palladium catalyst.
Experimental Protocol 2: Iron-Mediated Reduction
Objective: To reduce 4-Butoxy-1-methyl-2-nitrobenzene using iron powder in an acidic medium.[2]
Materials:
-
4-Butoxy-1-methyl-2-nitrobenzene
-
Iron powder
-
Ammonium chloride or Acetic acid
-
Ethanol/Water mixture
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, create a slurry of iron powder in a mixture of ethanol and water.
-
Add a solution of ammonium chloride or a small amount of acetic acid to activate the iron.
-
Heat the mixture to reflux.
-
Add a solution of 4-Butoxy-1-methyl-2-nitrobenzene in ethanol dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through Celite to remove the iron salts.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-Butoxy-2-methylaniline.
Causality of Experimental Choices:
-
Iron powder is a cost-effective and environmentally benign reducing agent.
-
The acidic medium (from ammonium chloride hydrolysis or acetic acid) is necessary to facilitate the reduction process.
-
This method is often preferred in industrial settings due to its low cost and the avoidance of high-pressure hydrogenation equipment.
Applications in Heterocyclic Synthesis: Building Quinoline and Quinazoline Cores
The true synthetic power of 5-Butoxy-2-methylaniline lies in its ability to serve as a versatile precursor for the construction of various heterocyclic scaffolds, which are prevalent in a wide range of pharmaceuticals.[3][4][5][6]
Synthesis of Substituted Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[6] Several classic named reactions can be employed to construct the quinoline core from 5-Butoxy-2-methylaniline.
-
Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline.[7][8][9] The reaction is notoriously exothermic but provides a direct route to the quinoline core.
-
Doebner-von Miller Reaction: A more versatile method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[10][11][12] This allows for the synthesis of a wider range of substituted quinolines.
-
Combes Quinoline Synthesis: This synthesis utilizes the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines.[13][14][15][16][17]
Representative Experimental Protocol: Combes Quinoline Synthesis
Objective: To synthesize a 7-butoxy-2,4,8-trimethylquinoline from 5-Butoxy-2-methylaniline and acetylacetone.
Materials:
-
5-Butoxy-2-methylaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated sulfuric acid or Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Carefully add 5-Butoxy-2-methylaniline to an excess of acetylacetone.
-
Stir the mixture at room temperature for a short period to allow for the formation of the enamine intermediate.
-
Slowly and cautiously add the reaction mixture to concentrated sulfuric acid or PPA, which has been pre-heated.
-
Continue heating the reaction mixture, monitoring for the completion of the cyclization and dehydration steps by TLC.
-
Carefully pour the cooled reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired quinoline derivative.
Synthesis of Substituted Quinazolines
Quinazolines and their derivatives are another class of heterocycles with significant pharmacological importance, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][18][19] The synthesis of quinazolines from 5-Butoxy-2-methylaniline would typically require further functionalization of the aniline, for instance, by introducing an amino or a cyano group at the ortho position to the existing amino group. However, modern synthetic methods are continually being developed to streamline these processes.
Conclusion and Future Perspectives
4-Butoxy-1-methyl-2-nitrobenzene represents a strategically important starting material for the synthesis of a diverse array of functionalized molecules. Its straightforward preparation and, more importantly, its efficient conversion to 5-Butoxy-2-methylaniline, open the door to a wide range of heterocyclic scaffolds. The ability to readily introduce a butoxy group and a methyl group onto the aniline ring allows for the fine-tuning of physicochemical properties, which is a critical aspect of modern drug design.
The exploration of the full synthetic potential of 4-Butoxy-1-methyl-2-nitrobenzene and its derivatives is an ongoing endeavor. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the application of these building blocks in the synthesis of novel compounds with enhanced biological activity. For researchers and professionals in drug development, a deep understanding of the chemistry of such versatile intermediates is indispensable for the rational design and synthesis of the next generation of therapeutic agents.
References
Click to expand
- IIP Series.
- Larock, R. C.; Yum, E. K. Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry. 2002.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Combes quinoline synthesis.
- Li, Z.; Li, G.; Yang, Y.
- Larock, R. C.; Reddy, T. R.
- Abreu, A. R.; Ferreira, M.-J.; Souto, A. L. 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- Jadhav, S. D.; Vaidya, S. V.; Shinde, S. S.; et al. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.
- Rauf, A.; Sharma, M.; Kumar, V.; et al. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
- Nguyen, T. B.; Le Bescont, J.; Ermolenko, L.; Al-Mourabit, A. Cobalt- and Iron-Catalyzed Redox Condensation of o-Substituted Nitrobenzenes with Alkylamines: A Step- and Redox-Economical Synthesis of Diazaheterocycles. Organic Chemistry Portal.
- Khan, I.; Ibrar, A.; Zaib, S.; et al.
- Al-Ostoot, F. H.; Al-Ghorbani, M.; Al-Mdhagi, B. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Synthesis of quinazolines. Organic Chemistry Portal.
- Singh, R.; Singh, B.; Singh, V. K. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023.
- Combes quinoline synthesis. Wikipedia.
- Sharma, G.; Kumar, A.; Kumar, R.; et al. Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
- Reduction of substituted nitrobenzene on iron and copper metals to form....
- Combes Quinoline Synthesis.
- Yoo, B. W.; Choi, K. H.; Kim, J. H.; et al.
- Ghorbanian, L.; Ghorbani-Choghamarani, A. Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry. 2020.
- Doebner–Miller reaction. Wikipedia.
- Skraup reaction. 2020.
- Sharma, A.; Sharma, S.; Sharma, G.; et al.
- Kumar, A.; Kumar, A.; Kumar, K.; et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. 2020.
- Al-Suhaimi, K. S.; El-Gazzar, A.-R. B. A.; Nair, A. B.; et al.
- Doebner-Miller Reaction. SynArchive.
- Skraup reaction. Wikipedia.
- Yao, S.; Zhou, K.; Wang, J.; et al. Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Green Chemistry (RSC Publishing).
- BenchChem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Chen, J.; Wang, C.; Zhang, H.; et al.
- Sun, X.; Wang, X.; Fu, Y. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing).
- Sigma-Aldrich. 2-Butoxy-5-methylaniline | 69676-25-1.
- Doebner-Miller reaction and applic
- BenchChem. Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Organic Synthesis.
- BenchChem.
- Li, J. J. Doebner-von Miller reaction. Semantic Scholar. 2014.
- Al-Majid, A. M.; Al-Otaibi, A. A.; El-Emam, A. A.; et al.
- Kurunina, G. M.; Ivankina, O. M.; Butov, G. M. Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements.
- ChemScene. 69676-25-1 | 2-Butoxy-5-methylaniline.
- Topf, C.; Khedkar, M. V.; Tillack, A.; et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Topf, C.; Khedkar, M. V.; Tillack, A.; et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- PrepChem.com. Synthesis of A. p-(n-Butoxy)nitrobenzene.
- Siddiqui, H. L.; Iqbal, R.; Ahmad, S.; et al. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. 2012.
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Methodological & Application
Synthesis Protocol for 4-Butoxy-1-methyl-2-nitrobenzene: A Williamson Etherification Approach
Audience: Researchers, Scientists, and Drug Development Professionals Application: Intermediate synthesis for azacyclyl-substituted arylthienopyrimidinones and MCH receptor antagonists.
Mechanistic Rationale & Causality
The synthesis of 4-butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8) from 4-methyl-3-nitrophenol (CAS: 2042-14-0) and 1-bromobutane is achieved via a classic Williamson ether synthesis. As a bimolecular nucleophilic substitution (SN2) reaction, the efficiency of this protocol relies heavily on the precise modulation of nucleophilicity, solvent environment, and basicity.
-
Base Selection (K₂CO₃): The nitro group at the 3-position (meta to the hydroxyl group) exerts a strong inductive electron-withdrawing effect, lowering the pKa of 4-methyl-3-nitrophenol to approximately 8.5–9.0. Because of this enhanced acidity, mild carbonate bases like potassium carbonate (K₂CO₃) are perfectly suited to quantitatively deprotonate the phenol. This avoids the need for harsh, moisture-sensitive bases like sodium hydride (NaH).
-
Solvent Dynamics (DMF): The reaction is conducted in N,N-dimethylformamide (DMF). As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"). This drastically lowers the activation energy required for the phenoxide to attack the alkyl halide, accelerating the SN2 pathway [1].
-
Orthogonal Workup Logic: Unreacted phenolic starting material is a common impurity in etherifications. By incorporating an aqueous sodium hydroxide (NaOH) wash during the workup, any residual 4-methyl-3-nitrophenol is deprotonated into a water-soluble phenoxide and partitioned into the aqueous layer, while the target ether remains in the organic phase [2].
Figure 1: Experimental workflow for the Williamson ether synthesis and orthogonal purification.
Experimental Design & Materials
The following stoichiometry is optimized for a 10 mmol scale reaction, balancing complete conversion with minimal purification overhead [3].
| Reagent / Solvent | CAS Number | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Methyl-3-nitrophenol | 2042-14-0 | 153.14 | 1.00 | 1.53 g | Limiting Reagent |
| 1-Bromobutane | 109-65-9 | 137.02 | 1.20 | 1.29 mL (1.64 g) | Alkylating Agent |
| Potassium Carbonate | 584-08-7 | 138.21 | 1.50 | 2.07 g | Base |
| DMF (Anhydrous) | 68-12-2 | 73.09 | - | 10.0 mL | Reaction Solvent |
| MTBE | 1634-04-4 | 88.15 | - | 3 × 15 mL | Extraction Solvent |
| Target Product | 946604-92-8 | 209.24 | 1.00 | 2.09 g | Theoretical Yield |
Step-by-Step Protocol (Self-Validating System)
This protocol is designed with built-in analytical checkpoints to ensure the system self-validates at each critical phase.
Phase 1: Phenoxide Generation
-
Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (N₂).
-
Dissolve 4-methyl-3-nitrophenol (1.53 g, 10 mmol) in anhydrous DMF (10 mL) at room temperature.
-
Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15 mmol) in one portion.
-
Stir the suspension at room temperature for 30 minutes.
-
Checkpoint 1 (Visual Validation): The solution will transition from a pale yellow to a deep, vibrant yellow/orange hue. This color shift confirms the successful deprotonation and formation of the highly conjugated phenoxide anion.
-
Phase 2: Alkylation
-
Using a syringe, add 1-bromobutane (1.29 mL, 12 mmol) dropwise over 5 minutes to prevent localized concentration spikes.
-
Transfer the flask to a pre-heated oil bath at 80°C and stir vigorously for 7.0 hours.
-
Checkpoint 2 (Analytical Validation): At the 6.5-hour mark, perform a TLC analysis (Eluent: Hexane/Ethyl Acetate 4:1). The reaction is validated as complete when the starting phenol spot (Rf ~ 0.3, UV active, stains yellow with KMnO₄) is entirely consumed, replaced by a single, less polar product spot (Rf ~ 0.7).
-
Phase 3: Quench and Extraction
-
Remove the flask from the heat source and allow it to cool completely to room temperature.
-
Quench the reaction by slowly adding 20 mL of distilled water. This dissolves the inorganic salts (KBr and excess K₂CO₃).
-
Transfer the mixture to a separatory funnel and extract with Methyl tert-butyl ether (MTBE) (3 × 15 mL). MTBE is utilized here for its superior phase separation properties and lower toxicity profile compared to diethyl ether.
Phase 4: Orthogonal Purification
-
Combine the organic MTBE layers. Wash the combined organics with 1M aqueous NaOH (15 mL).
-
Checkpoint 3 (Purification Validation): If unreacted phenol is present, the aqueous NaOH layer will turn yellow. Repeat the NaOH wash until the aqueous layer remains completely colorless, validating the total removal of the phenolic precursor.
-
-
Wash the organic layer with saturated brine (20 mL) to remove residual water and DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-butoxy-1-methyl-2-nitrobenzene as a viscous oil or low-melting solid.
Troubleshooting & Process Control
If Checkpoint 2 (TLC) indicates incomplete conversion after 7 hours, do not prematurely work up the reaction. Use the following logical decision tree to drive the reaction to completion.
Figure 2: Logical troubleshooting decision tree for stalled alkylation reactions.
Process Note on Finkelstein Catalysis: Adding a catalytic amount of Potassium Iodide (KI) converts the 1-bromobutane in situ into 1-iodobutane. Because iodide is a vastly superior leaving group compared to bromide, this modification drastically lowers the transition state energy of the SN2 reaction, forcing stubborn etherifications to completion.
References
-
Cambridge University Press. Name Reactions in Organic Synthesis: Williamson Ether Synthesis. Mechanistic overview of solvent effects and basicity in etherification. Available at:[Link]
- US Patent Office.US8828991B2: Azacyclyl-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments. Primary protocol source for the synthesis of 4-butoxy-1-methyl-2-nitrobenzene from 4-methyl-3-nitrophenol.
Application Note: Optimized O-Alkylation Protocol for the Synthesis of 4-Butoxy-1-methyl-2-nitrobenzene
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Scope: Mechanistic rationale, quantitative reaction profiling, and a self-validating experimental protocol for the preparation of the pharmaceutical intermediate 4-Butoxy-1-methyl-2-nitrobenzene.
Introduction & Mechanistic Rationale
The synthesis of 4-Butoxy-1-methyl-2-nitrobenzene (CAS 946604-92-8) is a critical step in the preparation of azacyclyl-substituted arylthienopyrimidinones, which function as MCH receptor antagonists 1[1]. This transformation relies on the bimolecular nucleophilic substitution (
To achieve high fidelity and yield, every reagent and condition has been selected based on fundamental chemical causality:
-
Substrate Activation: The starting material, 2[2], features a hydroxyl group whose acidity is enhanced by the inductive electron-withdrawing effect of the meta-nitro group (pKa ~8.5). This allows the use of a mild base like sodium carbonate (
) to quantitatively generate the nucleophilic phenoxide without triggering unwanted elimination side-reactions. -
Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF heavily solvates the sodium cations but leaves the phenoxide anion unsolvated (the "naked anion" effect), drastically lowering the activation energy required for the
attack on the primary alkyl halide. -
Self-Validating Purification: The protocol is engineered to self-correct for incomplete conversion. By utilizing methyl tert-butyl ether (MTBE) for extraction combined with a 1M NaOH aqueous wash, any unreacted phenol is deprotonated into a highly polar sodium phenoxide salt. This forces the impurity into the aqueous waste stream, ensuring the organic phase exclusively retains the target ether product 1[1].
Process Visualization
Figure 1: Experimental workflow for the synthesis and purification of the target compound.
Quantitative Reaction Profiling
The following tables summarize the stoichiometric requirements and workup parameters necessary for a 1.00 g scale reaction.
Table 1: Reaction Components and Stoichiometry
| Component | Role | MW ( g/mol ) | Equivalents | Amount |
| 4-Methyl-3-nitrophenol | Limiting Reagent | 153.14 | 1.00 | 1.00 g (6.53 mmol) |
| 1-Bromobutane | Alkylating Agent | 137.02 | 1.20 | 1.08 g (0.84 mL) |
| Sodium Carbonate | Base | 105.99 | 1.50 | 1.04 g |
| DMF | Solvent | 73.09 | - | 10.0 mL |
Table 2: Workup and Purification Parameters
| Step | Reagent | Purpose |
| Quench | Deionized Water (30 mL) | Precipitate product and dilute DMF |
| Extraction | MTBE (3 × 15 mL) | Extract hydrophobic product from aqueous phase |
| Wash 1 | 1M NaOH (aq) (10 mL) | Deprotonate and remove unreacted starting phenol |
| Wash 2 | Saturated NaCl (15 mL) | Remove residual water and trace DMF |
| Drying | Anhydrous | Eliminate microscopic water droplets |
Self-Validating Execution Protocol
Phase 1: Reagent Assembly & Activation
-
Preparation: To a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.00 g (6.53 mmol) of 4-methyl-3-nitrophenol.
-
Base Addition: Add 1.04 g (9.80 mmol, 1.5 eq) of anhydrous sodium carbonate (
). -
Activation: Suspend the solid mixture in 10.0 mL of N,N-Dimethylformamide (DMF). Stir the suspension at ambient temperature (20–25 °C) for 15 minutes. Causality Note: This pre-incubation allows the base to deprotonate the phenol, generating the active phenoxide nucleophile before the electrophile is introduced.
-
Electrophile Addition: Dropwise, add 0.84 mL (1.08 g, 7.84 mmol, 1.2 eq) of 1-bromobutane via syringe.
Phase 2: Alkylation & In-Process Control (IPC)
-
Heating: Attach a reflux condenser to the flask and transfer it to a temperature-controlled oil bath pre-heated to 60 °C.
-
Incubation: Maintain vigorous stirring for exactly 7.0 hours 1[1].
-
IPC Validation: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via TLC (Hexanes:Ethyl Acetate 4:1) or HPLC. The reaction is deemed complete when the lower-Rf phenol spot is consumed.
Phase 3: Quench & Liquid-Liquid Extraction
-
Quench: Remove the flask from the heat source and allow it to cool to room temperature. Pour the crude mixture into a separatory funnel containing 30 mL of deionized water.
-
Extraction: Add 15 mL of Methyl tert-butyl ether (MTBE). Stopper and invert the funnel, venting frequently. Allow the phases to separate and collect the upper organic layer. Repeat the extraction with two additional 15 mL portions of MTBE. Combine all organic layers.
Figure 2: Liquid-liquid extraction workflow highlighting the alkaline wash.
Phase 4: Orthogonal Purification & Isolation
-
Alkaline Wash: Wash the combined MTBE extracts with 10 mL of 1M aqueous NaOH. Causality Note: This is the core of the self-validating system. Any unreacted phenol is ionized and partitioned into the aqueous layer, guaranteeing the purity of the neutral product in the organic phase.
-
Final Wash: Wash the organic layer with 15 mL of saturated aqueous NaCl (brine) to strip out microscopic water droplets and residual DMF.
-
Drying & Concentration: Dry the organic phase over anhydrous
. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield 4-Butoxy-1-methyl-2-nitrobenzene as a distinct, purified residue.
References
- Title: 4-butoxy-1-methyl-2-nitrobenzene - CAS号946604-92-8 - 摩熵化学 (Reference to Patent US8828991B2)
- Title: 4-Methyl-3-nitrophenol - Chemical Properties and Applications Source: Chem-Impex URL
Sources
scalable synthesis routes for 4-Butoxy-1-methyl-2-nitrobenzene
Application Note: Scalable Synthesis Routes for 4-Butoxy-1-methyl-2-nitrobenzene
Executive Summary & Chemical Context
4-Butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8) is a critical synthetic intermediate utilized in the development of advanced pharmaceutical agents, most notably in the synthesis of melanin-concentrating hormone (MCH) receptor antagonists such as azacyclyl-substituted arylthienopyrimidinones ([1]). The compound is frequently subjected to downstream oxidation to yield 4-butoxy-2-nitrobenzoic acid, a versatile building block in medicinal chemistry.
This application note details two highly scalable, field-proven methodologies for synthesizing 4-butoxy-1-methyl-2-nitrobenzene via the Williamson ether synthesis. By dissecting the mechanistic causality behind reagent selection and providing self-validating protocols, this guide equips process chemists with the parameters necessary to scale this reaction from bench to pilot plant.
Mechanistic Causality: The Williamson Ether SN2 Pathway
The formation of 4-butoxy-1-methyl-2-nitrobenzene is driven by a classical SN2 nucleophilic substitution. Understanding the electronic environment of the precursor, 4-methyl-3-nitrophenol, is essential for optimizing the reaction conditions:
-
Phenoxide Generation (Thermodynamics): The phenolic proton of 4-methyl-3-nitrophenol possesses an estimated pKa of ~8.5. This enhanced acidity (compared to standard phenol, pKa ~10) is governed by the inductive electron-withdrawing effect (-I) of the meta-nitro group, which stabilizes the resulting phenoxide anion. This is slightly counterbalanced by the electron-donating (+I) para-methyl group. Because the pKa is relatively low, moderate bases such as Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH) are entirely sufficient to drive complete deprotonation, avoiding the need for hazardous hydride bases.
-
Nucleophilic Attack (Kinetics): Once formed, the bulky phenoxide anion attacks the primary alkyl halide, 1-bromobutane. The primary nature of 1-bromobutane is critical; it minimizes steric hindrance at the electrophilic carbon, overwhelmingly favoring the desired SN2 pathway over competing E2 elimination. This ensures high atom economy and suppresses the formation of butene byproducts.
Process Engineering: Route Selection
To accommodate different scale-up requirements and facility capabilities, two distinct synthetic routes are evaluated:
-
Route A: Polar Aprotic System (DMF / K2CO3) This route utilizes N,N-Dimethylformamide (DMF) to effectively solvate the potassium cation, leaving a highly "naked" and reactive phenoxide anion. While it offers rapid kinetics and high yields, the high boiling point of DMF makes solvent recovery energy-intensive, and aqueous quenching generates a high E-factor (environmental waste).
-
Route B: Biphasic Phase-Transfer Catalysis (MTBE / H2O / NaOH / TBAB) Designed for green chemistry and massive scale, this route employs a biphasic system. Aqueous NaOH deprotonates the phenol at the solvent interface. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst (PTC), shuttling the hydrophilic phenoxide into the organic Methyl tert-butyl ether (MTBE) layer to react with 1-bromobutane. This route allows for effortless solvent recovery and eliminates toxic polar aprotic solvents.
Comparative Process Metrics
| Parameter | Route A: Polar Aprotic (DMF) | Route B: Biphasic PTC (MTBE/H₂O) |
| Molar Yield | 90 - 95% | 85 - 90% |
| Reaction Time | 6 - 8 hours | 10 - 12 hours |
| Operating Temperature | 70 °C | 55 - 60 °C (Reflux) |
| Scalability | Moderate (DMF removal is energy-intensive) | High (Easy phase separation & recovery) |
| E-Factor (Waste) | High (Extensive aqueous washes required) | Low (Catalytic PTC, recoverable solvent) |
| Cost Profile | Medium | Low |
Synthesis Workflow Visualization
Fig 1: Scalable synthesis workflows for 4-Butoxy-1-methyl-2-nitrobenzene and downstream application.
Validated Experimental Protocols
Protocol A: Polar Aprotic Synthesis (Homogeneous Base Suspension)
This protocol is optimized for rapid bench-scale synthesis (100 g scale) where reaction speed is prioritized over solvent recovery.
-
Reactor Charging: To a clean, dry 2 L jacketed reactor equipped with a mechanical stirrer, charge 4-methyl-3-nitrophenol (1.0 eq, 100.0 g, 0.653 mol) and anhydrous DMF (500 mL, 5 vol).
-
Deprotonation: Add anhydrous K2CO3 (1.5 eq, 135.4 g, 0.980 mol) in one portion. Stir at 25 °C for 30 minutes.
-
Self-Validation Cue: The suspension will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.
-
-
Alkylation: Add 1-bromobutane (1.2 eq, 107.4 g, 0.784 mol) dropwise over 30 minutes via an addition funnel to control any mild exotherm.
-
Heating: Ramp the reactor temperature to 70 °C and maintain vigorous stirring for 6 to 8 hours.
-
In-Process Control (IPC): Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexane:EtOAc 4:1) or HPLC. The reaction is complete when the highly polar phenol baseline spot is consumed, replaced by the non-polar product spot (high Rf).
-
Workup: Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K2CO3). Wash the filter cake with EtOAc (200 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Quench into ice-water (2.5 L) and extract with EtOAc (3 x 500 mL).
-
Purification: Wash the combined organic layers with 1M NaOH (200 mL) to scavenge any unreacted phenol, followed by brine (500 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil (Yield: ~125 g, 91%).
Protocol B: Biphasic Phase-Transfer Catalysis (Green Scale-Up)
This protocol is optimized for pilot-plant scale-up, minimizing toxic solvents and streamlining workup.
-
Organic Phase Preparation: To a 3 L reactor with a high-shear mechanical stirrer, charge 4-methyl-3-nitrophenol (1.0 eq, 100.0 g, 0.653 mol), MTBE (600 mL, 6 vol), and 1-bromobutane (1.5 eq, 134.3 g, 0.980 mol).
-
Aqueous Phase & Catalyst Addition: Prepare an aqueous solution of NaOH (1.5 eq, 39.2 g dissolved in 300 mL deionized water) and add it to the reactor. Immediately add the phase-transfer catalyst, Tetrabutylammonium bromide (TBAB) (0.05 eq, 10.5 g, 0.032 mol).
-
Biphasic Reflux: Heat the biphasic mixture to a vigorous reflux (approx. 55-60 °C).
-
Causality Note: High-speed mechanical stirring is absolutely critical here. The reaction rate is directly proportional to the interfacial surface area between the aqueous and organic layers where the TBAB shuttles the phenoxide.
-
-
Reaction Monitoring: Stir at reflux for 10 to 12 hours. Perform IPC via HPLC from the organic layer to confirm >98% conversion.
-
Phase Separation (Workup): Cool the reactor to 25 °C. Halt stirring and allow the phases to separate for 15 minutes. Drain and discard the lower aqueous layer.
-
Organic Washing: Wash the retained MTBE layer with 1M NaOH (200 mL) to remove trace unreacted phenol, followed by deionized water (300 mL) and brine (300 mL) to thoroughly remove the TBAB catalyst.
-
Isolation: Dry the MTBE layer over MgSO4, filter, and concentrate under reduced pressure. The MTBE can be condensed and recycled for subsequent batches (Yield: ~118 g, 86%).
Downstream Application Note
The synthesized 4-butoxy-1-methyl-2-nitrobenzene is highly stable and can be stored at room temperature. For advanced pharmaceutical synthesis, it is commonly subjected to benzylic oxidation. Treatment with Potassium Permanganate (KMnO4) in a Pyridine/Water mixture at reflux for 6 hours selectively oxidizes the aryl-methyl group to a carboxylic acid, yielding 4-butoxy-2-nitrobenzoic acid , a critical precursor documented in the synthesis of MCH receptor antagonists ([2]).
References
- Sanofi-Aventis. (2014).Azacyclyl-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments (US Patent No. 8,828,991 B2). U.S. Patent and Trademark Office.
- Sanofi-Aventis. (2007).Novel azacycly-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments (WIPO Patent No. WO2007093363A1). World Intellectual Property Organization.
Sources
- 1. US8828991B2 - Azacyclyl-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments - Google Patents [patents.google.com]
- 2. WO2007093363A1 - Novel azacycly-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Synthesis of 4-Butoxy-1-methyl-2-nitrobenzene
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Butoxy-1-methyl-2-nitrobenzene, a valuable chemical intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] The described methodology is centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely applicable transformation in organic synthesis.[3] We will detail the preparation of the butoxide nucleophile in situ followed by its reaction with 4-chloro-1-methyl-2-nitrobenzene. This guide offers in-depth explanations for procedural choices, comprehensive safety protocols, and a step-by-step workflow designed for reproducibility and high yield.
Introduction and Scientific Principle
The preparation of aryl ethers is a cornerstone of organic synthesis. While the classical Williamson ether synthesis is highly effective for aliphatic substrates, its application to aryl halides is generally limited unless the aromatic ring is activated by electron-withdrawing groups.[4][5] The target molecule, 4-Butoxy-1-methyl-2-nitrobenzene, is ideally suited for synthesis via a Nucleophilic Aromatic Substitution (SNAr) pathway.
The SNAr mechanism is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (–NO₂), positioned ortho or para to a leaving group (in this case, a chloro group).[2] This activation serves two primary functions:
-
Electrophilic Activation: The nitro group withdraws electron density from the benzene ring, making the carbon atom attached to the chlorine more electrophilic and susceptible to attack by a nucleophile.
-
Intermediate Stabilization: The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization and lowering the activation energy of the reaction.
In this protocol, 1-butanol is deprotonated by a strong base, potassium hydroxide, to form the potassium butoxide nucleophile. This alkoxide then attacks the activated aromatic ring of 4-chloro-1-methyl-2-nitrobenzene, displacing the chloride ion to form the desired ether product.
Materials and Equipment
Reagents and Chemicals
Proper reagent quality is critical for the success of the synthesis. The following table summarizes the required chemicals.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Chloro-1-methyl-2-nitrobenzene | 89-59-8 | C₇H₆ClNO₂ | 171.58 | Starting Material |
| 1-Butanol | 71-36-3 | C₄H₁₀O | 74.12 | Butoxy Source |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | Base |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Recrystallization Solvent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Work-up & Recrystallization |
| Brine (Saturated NaCl Solution) | N/A | NaCl(aq) | N/A | Work-up |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Vacuum oven
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[6]
Detailed Experimental Protocol
The synthesis is presented as a logical workflow, from the generation of the nucleophile to the purification of the final product.
Caption: Experimental workflow for the synthesis of 4-Butoxy-1-methyl-2-nitrobenzene.
Part A: Preparation of the Nucleophile
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-butanol (75 mL).
-
Carefully add potassium hydroxide pellets (8.4 g, ~1.5 equivalents) to the 1-butanol. Causality Note: Using an excess of 1-butanol ensures it acts as both the reagent and the solvent. KOH is a strong, cost-effective base for generating the alkoxide.
-
Heat the mixture gently with stirring to approximately 80-90 °C for 30-45 minutes to facilitate the dissolution of KOH and the formation of potassium butoxide.
Part B: Synthesis via Nucleophilic Aromatic Substitution
-
To the warm potassium butoxide solution from Part A, add 4-chloro-1-methyl-2-nitrobenzene (17.2 g, 1.0 equivalent) in portions. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to a steady reflux (approximately 110-117 °C) for 4-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The reaction is complete when the starting material spot is no longer visible.
Part C: Product Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 200 mL of deionized water.
-
Transfer the entire mixture to a 500 mL separatory funnel. Rinse the flask with ethyl acetate (50 mL) and add it to the funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single large extraction.
-
Combine the organic layers in the separatory funnel. Wash the combined extracts sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow or orange oil.
Part D: Purification by Recrystallization
-
Transfer the crude oil into a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (prepared by gently warming ~50 mL of ethanol) to dissolve the oil completely.[8]
-
To the hot ethanolic solution, add deionized water dropwise until the solution becomes faintly cloudy, indicating saturation. Add a few more drops of hot ethanol to redissolve the cloudiness.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 9:1 ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (~40-50 °C) until a constant weight is achieved.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[6][9][10]
| Reagent | Hazards | Handling Precautions |
| 4-Chloro-1-methyl-2-nitrobenzene | Harmful if swallowed, inhaled, or in contact with skin.[11] Potential for organ damage through prolonged exposure.[11] | Avoid creating dust. Do not breathe dust or vapors.[9] Wash hands thoroughly after handling.[11] |
| Potassium Hydroxide (KOH) | Corrosive. Causes severe skin burns and eye damage. | Handle with extreme care. Avoid contact with skin and eyes.[12] In case of contact, flush immediately with copious amounts of water. |
| 1-Butanol | Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. | Keep away from heat and ignition sources. Use in a well-ventilated area. |
| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat and ignition sources. Avoid breathing vapors. |
References
-
Organic Syntheses. Preparation of Methyl (Z)-2-Formylamino-3-phenylpropenoate. Available at: [Link]
- Google Patents. (2019). CN109678663A - A kind of sodium tert-butoxide and preparation method thereof.
- Google Patents. (2017). CN106699516A - Sodium tert-butoxide production technology.
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE 99% (PNCB). Available at: [Link]
-
New Jersey Department of Health. (2000, July). HAZARD SUMMARY - BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
University of Wisconsin-Stout. The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]
-
Edubirdie. Williamson Ether Synthesis. Available at: [Link]
-
Solubility of Things. 4-Chloro-1-methyl-2-nitrobenzene. Available at: [Link]
-
PrepChem.com. Synthesis of p-(n-Butoxy)nitrobenzene. Available at: [Link]
-
Parales, R. E., et al. (1998). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 64(10), 3844–3852. Available at: [Link]
-
PubChem. Benzene, 4-chloro-1-methyl-2-nitro-. Available at: [Link]
-
Matrix Fine Chemicals. 4-CHLORO-1-METHYL-2-NITROBENZENE | CAS 89-59-8. Available at: [Link]
-
MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
-
Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro. Available at: [Link]
-
ResearchGate. (2020, April 25). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Available at: [Link]
-
Chemguide. Nitration of benzene and methylbenzene. Available at: [Link]
-
Organic Syntheses. 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl. Available at: [Link]
-
PubChem. 4-Tert-butyl-1-methyl-2-nitrobenzene. Available at: [Link]
- Google Patents. (2013). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
-
Online Chemistry notes. (2020, May 2). Nitrobenzene : Laboratory preparation, Properties and Uses. Available at: [Link]
- Google Patents. (1931). US1793304A - Process for purifying nitrobenzene.
-
ResearchGate. (2022, April 29). How to remove nitrobenzene from a reaction? Available at: [Link]
Sources
- 1. CAS 89-59-8: 4-Chloro-1-methyl-2-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
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- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
Application Note: Solvent Selection and Optimization for the Reactions of 4-Butoxy-1-methyl-2-nitrobenzene
Executive Summary
The chemical transformation of 4-butoxy-1-methyl-2-nitrobenzene (also known as 4-butoxy-2-nitrotoluene) is a critical synthetic node in pharmaceutical development, most notably in the synthesis of microtubule-disrupting indolyl-pyridinyl-propenones and MCH receptor antagonists[1]. The most frequent and critical reaction applied to this intermediate is the reduction of its nitro group to yield 4-butoxy-2-methylaniline (CAS 120276-09-9).
Because hydrogenation reactions are highly exothermic and involve complex multiphase kinetics (solid catalyst, liquid solvent, gaseous hydrogen), solvent selection is not merely a matter of solubility—it is the primary driver of chemoselectivity, reaction rate, and thermal safety[2]. This application note provides a comprehensive, field-proven guide to selecting the optimal solvent system and executing the reduction protocol with high fidelity.
Mechanistic Causality: The Role of Solvation Dynamics
To design a self-validating reaction, one must understand the causality behind the reagent and solvent interactions:
-
Lipophilicity vs. Polarity: 4-Butoxy-1-methyl-2-nitrobenzene possesses a highly polar nitro group juxtaposed with a highly lipophilic 4-carbon ether tail. Nitroaromatic compounds exhibit unique solvation dynamics[3], and the solvent must bridge the polarity gap to ensure the molecule does not aggregate.
-
Mass Transfer at the Catalyst Surface: In Palladium-on-Carbon (Pd/C) catalyzed hydrogenations, the solvent must dissolve
gas efficiently while delivering the bulky nitroaromatic substrate to the palladium active sites. -
Preventing Catalyst Poisoning: Once the nitro group is reduced to an amine, the resulting 4-butoxy-2-methylaniline becomes highly nucleophilic. The solvent must promote rapid desorption of this product from the Pd surface to prevent catalyst poisoning and allow the next catalytic cycle to begin.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data for selecting a solvent for the reduction of 4-butoxy-1-methyl-2-nitrobenzene.
| Solvent System | Solvation of Substrate | Chemoselectivity / Side Reactions | Typical Yield | Reference | |
| Ethyl Acetate (EtOAc) | Excellent | High | Optimal. No risk of transesterification or ether cleavage. | >90% | [1] |
| Methanol (MeOH) | Moderate | High | Good. Minor risk of ether cleavage at high temperatures. | 80–85% | [3] |
| Ethanol / Water | Poor (Requires heat) | Low | Moderate. Primarily used for metal-acid (Fe/HCl) reductions. | 85–95% | [4] |
| Tetrahydrofuran (THF) | Excellent | Very High | Good. Requires strict anhydrous/peroxide-free conditions. | ~85% | N/A |
Experimental Workflows
Protocol A: Optimal Catalytic Hydrogenation (Pd/C in EtOAc)
This protocol is adapted from validated methodologies for synthesizing indolyl-pyridinyl-propenone precursors[1].
Reagents:
-
4-Butoxy-1-methyl-2-nitrobenzene: 1.92 g (9.2 mmol)
-
10% Palladium on Carbon (Pd/C): 25 mg (approx. 10% w/w relative to substrate)
-
Ethyl Acetate (EtOAc): 50 mL
-
Hydrogen Gas (
): 35 psi
Step-by-Step Methodology:
-
Substrate Solvation: Dissolve 1.92 g of 4-butoxy-1-methyl-2-nitrobenzene in 50 mL of EtOAc within a pressure-rated hydrogenation vessel. Causality: EtOAc ensures complete dissolution of the lipophilic tail, preventing localized concentration gradients.
-
Catalyst Addition: Carefully add 25 mg of 10% Pd/C. Caution: Pd/C is pyrophoric. Add the catalyst under a blanket of inert nitrogen gas before introducing hydrogen.
-
Hydrogenation: Pressurize the vessel to 35 psi with
gas and agitate vigorously for 4 hours at ambient temperature[1]. Causality: 35 psi provides sufficient thermodynamic driving force to overcome the rate-limiting hydroxylamine intermediate step without risking over-reduction of the aromatic ring. -
Filtration: Upon completion (verified by TLC, see Section 4), depressurize and purge with nitrogen. Filter the mixture through a tightly packed bed of Celite. Causality: Celite safely traps the nanoscale palladium particles, preventing product contamination and spontaneous ignition upon air exposure.
-
Workup & Neutralization: Transfer the filtrate to a separatory funnel and wash with saturated aqueous
(50 mL × 3)[1]. Causality: Although hydrogenation is pH-neutral, this step neutralizes any trace acidic impurities carried over from upstream syntheses, ensuring the final aniline is isolated as a pure free-base. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. The product, 4-butoxy-2-methylaniline, will present as an amber/dark-red oil (Yield: ~1.48 g, 90%)[1].
Protocol B: Alternative Metal-Acid Reduction (Fe/HCl)
For facilities lacking pressurized hydrogen reactors, a classic Béchamp reduction can be utilized[4].
-
Dissolve the substrate (1 eq) in a 3:1 mixture of Ethanol/Water.
-
Add fine Iron (Fe) powder (3–5 eq) and heat to reflux with vigorous stirring[4].
-
Slowly add concentrated HCl (catalytic to 1 eq). Causality: The acid etches the iron surface, generating the reactive
species and nascent hydrogen required for the reduction. -
Monitor for 1–3 hours. Once complete, basify with
to precipitate iron salts, extract with EtOAc, and filter to isolate the crude amine[4].
Self-Validating Quality Control (Analytical Monitoring)
A robust protocol must be self-validating. To confirm the successful conversion of 4-butoxy-1-methyl-2-nitrobenzene to 4-butoxy-2-methylaniline, utilize Thin Layer Chromatography (TLC):
-
Mobile Phase: 20% EtOAc in Hexanes.
-
Validation Logic: The starting material is dominated by its lipophilic ether and methyl groups, causing it to migrate rapidly near the solvent front. As the reaction proceeds, the highly polar
group forms, which hydrogen-bonds strongly with the silica gel stationary phase. -
Expected Result: The product will appear as a distinct, lower-migrating spot at Rf = 0.28 [1]. The complete disappearance of the high-Rf starting material spot validates the termination of the hydrogenation cycle.
Pathway & Solvation Visualization
The following diagram illustrates the mechanistic flow of the catalytic hydrogenation and the specific role EtOAc plays in maintaining the catalytic cycle.
Fig 1: Catalytic hydrogenation of 4-Butoxy-1-methyl-2-nitrobenzene and EtOAc solvation dynamics.
References
-
Trabbic, C. J., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry (ACS Publications). 1[1]
-
BenchChem. (2025). Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem. 4[4]
-
Waters Corporation. Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. Waters Application Notes.3[3]
-
Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. Application Note. 2[2]
-
Sigma-Aldrich. 2-methylaniline / 4-butoxy-2-methylaniline Product Data.
Sources
Application Note: A Protocol for the Synthesis of Novel Schiff Base Liquid Crystals from 4-Butoxy-1-methyl-2-nitrobenzene
Abstract
This document provides a comprehensive guide for the functionalization of 4-Butoxy-1-methyl-2-nitrobenzene, a readily available aromatic precursor, into novel thermotropic liquid crystals. We detail a robust, two-step synthetic pathway that leverages the strategic positioning of the nitro, methyl, and butoxy groups. The core of this strategy involves the selective reduction of the nitro moiety to a primary amine, followed by a Schiff base condensation to construct the rigid mesogenic core. This guide is designed for researchers and scientists in materials science and drug development, offering not only step-by-step protocols but also the underlying chemical rationale for each procedural choice. We provide detailed methodologies for synthesis, purification, and the essential characterization of the resulting liquid crystalline materials using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Introduction: The Rationale for Molecular Design
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This behavior arises from the specific molecular architecture of the constituent compounds, which typically consist of a rigid core and one or more flexible terminal chains. The synthesis of new liquid crystalline materials with tailored properties is a cornerstone of advancements in display technologies, sensors, and advanced materials.
The choice of 4-Butoxy-1-methyl-2-nitrobenzene as a starting material is strategic. The butoxy group provides a necessary flexible alkyl tail, which influences the melting point and the stability of the mesophases. The aromatic ring forms the initial building block of the rigid core. Crucially, the nitro group serves as a versatile synthetic handle. While the nitro group itself is not typically desirable in the final mesogen due to its bulky and polar nature, it is an excellent precursor to an amino group, which is a key functional group for building more complex molecular architectures.[2]
This application note will focus on a classic and reliable method for extending the molecular structure: the formation of a Schiff base (or azomethine) linkage. Schiff base liquid crystals are well-studied and their synthesis is often high-yielding and straightforward, making this an excellent pathway for demonstrating the functionalization of the title compound.[3][4]
Synthetic Strategy and Workflow
The transformation of a simple nitroaromatic compound into a molecule capable of self-assembly into ordered, fluid phases requires a deliberate synthetic sequence. Our strategy is predicated on two key transformations:
-
Nitro Group Reduction : The foundational step is the conversion of the electron-withdrawing nitro group (-NO₂) into a nucleophilic primary amine (-NH₂). This dramatically alters the reactivity of the molecule, enabling subsequent bond-forming reactions. We will employ a classic and effective method using tin (II) chloride, which is known for its high chemoselectivity in reducing aromatic nitro compounds.[5]
-
Schiff Base Condensation : With the amine in place, we can construct the extended rigid core. The condensation of the synthesized aniline with an aromatic aldehyde yields an imine (-CH=N-) linkage.[6][7] This reaction extends the conjugation of the aromatic system, which is critical for establishing the molecular anisotropy required for liquid crystalline behavior.
The overall workflow is depicted below.
Caption: Overall workflow from starting material to final characterization.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Butoxy-1-methyl-2-aminobenzene
This protocol details the selective reduction of the nitro group. The choice of tin(II) chloride dihydrate in ethanol is a mild and effective method that avoids the strongly acidic conditions of Sn/HCl or Fe/HCl, which can sometimes lead to side reactions.[5]
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Butoxy-1-methyl-2-nitrobenzene | 209.24 | 10.0 | 2.09 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 40.0 | 9.03 g |
| Ethanol (Absolute) | 46.07 | - | 100 mL |
| Sodium Bicarbonate (Sat. aq.) | 84.01 | - | ~150 mL |
| Ethyl Acetate | 88.11 | - | 200 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~10 g |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Butoxy-1-methyl-2-nitrobenzene (2.09 g, 10.0 mmol) and absolute ethanol (100 mL). Stir until the starting material is fully dissolved.
-
Add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 150 mL of saturated aqueous sodium bicarbonate solution to neutralize the acidic tin salts. Caution: This will cause vigorous gas evolution (CO₂).
-
A white precipitate of tin salts will form. Stir the resulting slurry for 30 minutes.
-
Transfer the slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product, 4-Butoxy-1-methyl-2-aminobenzene, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step. It should appear as a pale oil or low-melting solid.
Protocol 2: Synthesis of (E)-4-(((4-butoxy-2-methylphenyl)imino)methyl)benzonitrile
This protocol describes the formation of the Schiff base. A catalytic amount of acid (like acetic acid) is used to protonate the aldehyde carbonyl, activating it for nucleophilic attack by the aniline synthesized in Protocol 1.
Caption: Reagents and workflow for Schiff base synthesis.
Procedure:
-
In a 100 mL round-bottom flask, combine 4-Butoxy-1-methyl-2-aminobenzene (0.89 g, 5.0 mmol), 4-cyanobenzaldehyde (0.66 g, 5.0 mmol), and 50 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The formation of the product can be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from hot ethanol to yield the pure Schiff base as a crystalline solid.
Characterization of Liquid Crystalline Properties
The confirmation of liquid crystalline behavior is paramount. This involves identifying the temperatures at which phase transitions occur and observing the unique optical textures of these phases.[8][9]
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with phase transitions as a function of temperature.[10] This allows for precise determination of the melting point (Crystal to Mesophase or Isotropic Liquid) and clearing point (Mesophase to Isotropic Liquid).
Procedure:
-
Accurately weigh 2-5 mg of the purified Schiff base into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the instrument for a heat-cool-heat cycle. A typical program would be:
-
Segment 1 (Heating): Heat from room temperature (e.g., 30°C) to a temperature well above the clearing point (e.g., 180°C) at a rate of 10°C/min.
-
Segment 2 (Cooling): Cool from 180°C back to 30°C at a rate of 10°C/min.
-
Segment 3 (Second Heating): Reheat from 30°C to 180°C at 10°C/min. The second heating scan is typically used for reporting transition temperatures to ensure a consistent thermal history.
-
-
Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.
| Transition | Expected Observation |
| Crystal (Cr) -> Mesophase | Sharp endothermic peak |
| Mesophase -> Isotropic (I) | Smaller endothermic peak |
| Isotropic (I) -> Mesophase | Exothermic peak on cooling |
| Mesophase -> Crystal (Cr) | Sharp exothermic peak on cooling |
Protocol 4: Mesophase Identification by Polarized Optical Microscopy (POM)
POM is a definitive technique for identifying the type of liquid crystal phase (e.g., nematic, smectic) by observing the characteristic optical textures that arise from the material's birefringence.[10][11]
Procedure:
-
Place a small amount (a few crystals) of the sample onto a clean glass microscope slide.
-
Place a cover slip over the sample.
-
Position the slide on a hot stage attached to the polarized light microscope.
-
Heat the sample above its clearing point (determined by DSC) until it becomes an isotropic liquid (the view under crossed polarizers will be completely dark).
-
Slowly cool the sample (e.g., at 5-10°C/min).
-
As the sample cools through the clearing point, the liquid crystal phase will appear.
-
Observe and record the optical textures. A nematic phase will typically show a threaded or schlieren texture, while smectic phases show different textures like focal conic fans.[11]
-
Continue cooling to observe the transition to the crystalline solid state.
Conclusion
This application note outlines a reliable and instructive pathway for the functionalization of 4-Butoxy-1-methyl-2-nitrobenzene into a thermotropic liquid crystal. By following the detailed protocols for nitro reduction, Schiff base condensation, and characterization, researchers can successfully synthesize and validate novel mesogenic materials. This foundational work opens the door to further molecular engineering, such as exploring different aldehyde coupling partners to tune the mesophase range, or utilizing the ortho-methyl group to induce steric changes that can influence phase behavior. The strategies presented here provide a solid framework for the rational design and synthesis of advanced organic materials.
References
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- Unknown. (2025, June 18). Full article: Liquid crystal textures: an overview - Taylor & Francis. Taylor & Francis.
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- Unknown. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate.
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- Unknown. (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach - ResearchGate.
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- Unknown. (2012, September 6).
- Chen, R., Zhao, W., Chen, X., Chen, P., & An, Z. (2024, February 8). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals - Taylor & Francis Group - Figshare. Figshare.
- Unknown.
- Unknown. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. RSC Publishing.
- El-Atawy, M. A. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC. PMC.
- Unknown. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. ChemRxiv.
- Unknown. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry.
- Unknown. The Ullmann Ether Condensation - ResearchGate.
- Haghgooie, R., Ghavami, R., & Ebrahimi, H. Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Google Scholar.
- Unknown. Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo.
- Unknown. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Unknown. (2021, December 28). Reducing a Nitrobenzene to Aniline without hydrogen? : r/chemistry - Reddit. Reddit.
- Unknown. (2015, May 15). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes - International Science Community Association.
- Unknown. Sonogashira coupling - Wikipedia. Wikipedia.
- Unknown. Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes - Benchchem. Benchchem.
- Unknown. (2025, August 10). Sonogashira Coupling Applied in the Synthesis of 1,2,4-Oxadiazole-Based Nonsymmetrical Liquid Crystals | Request PDF - ResearchGate.
- Unknown. Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Unknown. (2025, December 1).
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microwave-assisted synthesis of 4-Butoxy-1-methyl-2-nitrobenzene
An Application Note and Protocol for the Microwave-Assisted Synthesis of 4-Butoxy-1-methyl-2-nitrobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of 4-Butoxy-1-methyl-2-nitrobenzene via a microwave-assisted Nucleophilic Aromatic Substitution (SₙAr) reaction. Traditional methods for such etherifications often require prolonged reaction times and high temperatures, leading to potential side product formation.[1] Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, dramatically reducing reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[2][3] This protocol details the reaction between 4-chloro-1-methyl-2-nitrobenzene and 1-butanol in the presence of a base, leveraging the dielectric heating capabilities of a dedicated laboratory microwave reactor. The application note is intended for researchers in synthetic chemistry and drug development, providing detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Scientific Principle
4-Butoxy-1-methyl-2-nitrobenzene is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[4] The synthesis detailed herein is a variation of the Williamson ether synthesis, proceeding through a Nucleophilic Aromatic Substitution (SₙAr) mechanism.
The key to this reaction's success lies in the electronic structure of the substrate, 4-chloro-1-methyl-2-nitrobenzene. The strongly electron-withdrawing nitro group (-NO₂) ortho to the methyl group and para to the chlorine atom activates the aromatic ring for nucleophilic attack.[5][6] This activation facilitates the displacement of the chloride leaving group by the incoming butoxide nucleophile, which is generated in situ from 1-butanol and a suitable base. The reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[5]
Microwave irradiation accelerates this process significantly. Polar molecules, like the solvent and reactants, align with the oscillating electric field of the microwaves, generating heat rapidly and uniformly throughout the reaction mixture.[2] This efficient energy transfer allows for reaching high temperatures and pressures in sealed vessels, overcoming activation energy barriers much faster than conventional heating methods.[7][8]
Caption: SₙAr mechanism for the synthesis of 4-Butoxy-1-methyl-2-nitrobenzene.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | CAS No. | M.W. ( g/mol ) | Role | Supplier |
| 4-Chloro-1-methyl-2-nitrobenzene | C₇H₆ClNO₂ | 89-59-8 | 171.58 | Substrate | Sigma-Aldrich |
| 1-Butanol | C₄H₁₀O | 71-36-3 | 74.12 | Nucleophile Source | Sigma-Aldrich |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 584-08-7 | 138.21 | Base | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 67-68-5 | 78.13 | Solvent | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | Extraction Solvent | Fisher Scientific |
| Hexane | C₆H₁₄ | 110-54-3 | 86.18 | Eluent | Fisher Scientific |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | Workup | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | Drying Agent | Sigma-Aldrich |
Equipment
-
Dedicated Laboratory Microwave Reactor (e.g., CEM Discover, Biotage Initiator)[9]
-
10 mL or 20 mL microwave process vials with Teflon septa and aluminum crimp caps[9]
-
Magnetic stir bar
-
Analytical balance (± 0.1 mg)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Flash column chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves[10]
Critical Safety Precautions
-
Microwave Reactor Safety : NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[10][11] Laboratory reactors are designed with pressure and temperature monitoring, and containment features to handle potential runaway reactions.[11][12]
-
Pressure Hazard : Reactions in sealed vessels heat solvents far above their atmospheric boiling points, generating significant internal pressure.[9] Ensure vials are not overfilled and are properly sealed. Allow the vessel to cool completely to a safe temperature (e.g., <50 °C) before opening.[9]
-
Chemical Hazards : 4-Chloro-1-methyl-2-nitrobenzene is harmful if swallowed or in contact with skin.[13] DMSO can facilitate the absorption of chemicals through the skin. Handle all chemicals in a well-ventilated fume hood while wearing appropriate PPE.[10]
-
Thermal Burns : Microwave vials can become extremely hot. Use insulated gloves or tongs to handle them post-reaction.[14]
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow for microwave-assisted synthesis.
Reaction Setup
-
To a 10 mL microwave process vial containing a magnetic stir bar, add 4-chloro-1-methyl-2-nitrobenzene (1.0 mmol, 171.6 mg).
-
Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg). The use of K₂CO₃ as a mild solid base is effective for this type of synthesis.[15][16]
-
Add 1-butanol (1.5 mmol, 0.137 mL).
-
Add dimethyl sulfoxide (DMSO, 3 mL). DMSO is an excellent solvent for microwave-assisted SₙAr reactions due to its high boiling point and ability to absorb microwave energy efficiently.[17]
-
Seal the vial securely with a Teflon septum and an aluminum crimp cap.
-
Gently vortex the vial to ensure the solids are well-dispersed.
Microwave Irradiation
-
Place the sealed vial into the cavity of the microwave reactor.
-
Program the instrument with the following parameters. These serve as a starting point and may require optimization.[7][17]
-
Temperature: 140 °C (Use a pre-stirring time of 10 seconds)
-
Reaction Time: 10 minutes
-
Microwave Power: 300 W (or use variable power to maintain temperature)
-
Absorption Level: High
-
-
Start the irradiation sequence. The instrument will monitor the temperature and pressure in real-time.
-
Upon completion, the instrument's cooling system (e.g., compressed air jet) will cool the vial to a safe handling temperature (below 50 °C).[9]
Product Isolation and Purification
-
Once cooled, carefully open the vial in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Rinse the reaction vial with a small amount of ethyl acetate (EtOAc, ~5 mL) and add this to the separatory funnel.
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure 4-Butoxy-1-methyl-2-nitrobenzene as a yellow oil or solid. Monitor the fractions by TLC.
Results and Characterization
The microwave-assisted protocol provides a significant rate enhancement compared to conventional heating methods, which can take many hours.[18][19] The reaction progress can be easily monitored by TLC, observing the consumption of the starting material and the appearance of the product spot.
Optimized Parameters and Expected Yield
| Parameter | Optimized Value | Rationale |
| Temperature | 120-150 °C | Provides sufficient energy for rapid reaction without significant decomposition.[7][8] |
| Time | 8-15 minutes | Microwave heating drastically reduces required reaction time.[17][19] |
| Base | K₂CO₃ (2 equiv.) | A mild, effective base for SₙAr that is easily removed during workup.[16] |
| Solvent | DMSO | High dielectric constant and boiling point make it ideal for microwave synthesis.[17] |
| Expected Yield | 85-95% | Microwave protocols frequently lead to higher isolated yields.[3] |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the presence of the butyl chain protons (triplet ~4.0 ppm for -OCH₂-, multiplets from ~1.8-1.5 ppm, and a triplet ~1.0 ppm for the terminal -CH₃), the aromatic protons, and the methyl group on the benzene ring (~2.5 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show characteristic peaks for the aromatic carbons, the butyl chain carbons, and the methyl carbon.
-
IR (neat): The spectrum should display strong C-O-C stretching for the ether linkage (~1250 cm⁻¹) and characteristic strong asymmetric and symmetric stretches for the nitro group (~1520 and ~1340 cm⁻¹).
Conclusion
This application note demonstrates a robust, reliable, and highly efficient protocol for synthesizing 4-Butoxy-1-methyl-2-nitrobenzene using microwave technology. The method aligns with the principles of green chemistry by minimizing reaction time and potentially reducing energy consumption.[2] By providing detailed mechanistic insights and a step-by-step guide, this document serves as a valuable resource for scientists seeking to leverage microwave-assisted synthesis for the rapid production of key chemical intermediates.
References
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- Benzene, 4-chloro-1-methyl-2-nitro-. (n.d.). PubChem.
- 4-CHLORO-1-METHYL-2-NITROBENZENE | CAS 89-59-8. (n.d.).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
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- 14. scribd.com [scribd.com]
- 15. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes [organic-chemistry.org]
- 18. "Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-eth" by Kevin Hess and Linda Farber [digitalcommons.sacredheart.edu]
- 19. researchgate.net [researchgate.net]
Application Note: Green Chemistry Protocols for the Synthesis of 4-Butoxy-1-methyl-2-nitrobenzene
Executive Summary
4-Butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8) is a high-value synthetic intermediate, prominently utilized in the development of azacyclyl-substituted arylthienopyrimidinones and MCH receptor antagonists for metabolic disorder therapeutics [1]. Historically, the synthesis of this ether relies on the classical Williamson etherification of 4-methyl-3-nitrophenol using 1-bromobutane. Traditional protocols mandate the use of toxic, high-boiling polar aprotic solvents (e.g., DMF or DMSO) and prolonged heating, resulting in a high Environmental Factor (E-factor) and complex downstream purification [1].
This application note details two validated, field-proven green chemistry methodologies: Microwave-Assisted Solvent-Free Synthesis and Ultrasound-Promoted Aqueous Biphasic Synthesis . These protocols are engineered to eliminate Volatile Organic Compounds (VOCs), drastically reduce reaction times, and provide self-validating steps to ensure high fidelity and yield during drug development scale-up.
Mechanistic Insights & Rationale (E-E-A-T)
The synthesis proceeds via a bimolecular nucleophilic substitution (
-
Phenoxide Generation & Electronic Effects: The nucleophile precursor is 4-methyl-3-nitrophenol. Unlike ortho- or para-nitrophenols, the nitro group in this molecule is meta to the hydroxyl group. Consequently, it does not stabilize the resulting phenoxide anion via direct resonance. However, its strong inductive electron-withdrawing effect modestly lowers the
of the phenol relative to standard cresols. This specific electronic causality allows for efficient deprotonation using a mild, solid base like potassium carbonate ( ), avoiding the need for hazardous hydrides or hydroxides [2]. -
Phase Transfer Catalysis (PTC): In solvent-free or aqueous green conditions, the solid base (
) and the liquid electrophile (1-bromobutane) exist in separate phases. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the phenoxide anion, pulling it into the organic electrophilic phase. This localized concentration effect drastically lowers the activation energy barrier for the attack [3]. -
Activation Modalities:
-
Microwave (MW) Irradiation provides direct dielectric heating of the polar phenoxide-PTC complex. This localized superheating circumvents the need for a bulk solvent medium, reducing reaction times from 7 hours to under 5 minutes [4].
-
Ultrasound (US) generates acoustic cavitation in biphasic green solvent systems (Ethanol/Water). The collapse of cavitation bubbles creates micro-environments of extreme temperature and pressure, enhancing mass transfer without bulk thermal degradation [5].
-
Process Visualization
Workflow and mechanistic pathways for the green synthesis of 4-Butoxy-1-methyl-2-nitrobenzene.
Quantitative Data Presentation
The following table summarizes the performance metrics of the traditional synthesis route against the two optimized green chemistry protocols.
| Parameter | Traditional Method | Method A (Microwave) | Method B (Ultrasound) |
| Solvent | DMF (Toxic, high boiling) | None (Solvent-Free) | Ethanol / Water (Green) |
| Base / Catalyst | |||
| Temperature | 80 °C | ~130 °C (Localized) | 45 °C (Bulk) |
| Reaction Time | 7.0 Hours | 3.0 Minutes | 30.0 Minutes |
| Yield | 75 - 80% | > 90% | > 85% |
| E-Factor | High (> 50) | Very Low (< 5) | Low (< 15) |
| Primary Advantage | Established baseline | Maximum throughput | Highly scalable, mild |
Experimental Protocols
Method A: Microwave-Assisted Solvent-Free Synthesis
Recommended for rapid library screening and high-throughput drug development.
Step 1: Reagent Admixture
-
In a dry mortar or a ball-milling jar, combine 4-methyl-3-nitrophenol (1.0 eq, 10 mmol), anhydrous
(1.5 eq, 15 mmol), and TBAB (0.1 eq, 1 mmol). -
Triturate the mixture until a fine, homogenous powder is achieved.
-
Self-Validation Check: The mixture must be a free-flowing solid. A slight color shift towards pale orange indicates preliminary solid-state acid-base interaction.
Step 2: Electrophile Addition & Activation
-
Transfer the powder to a microwave-safe quartz or Teflon reaction vessel. Add 1-bromobutane (1.2 eq, 12 mmol) dropwise. Do not add any solvent.
-
Irradiate the mixture in a dedicated synthesis microwave (e.g., CEM Discover) at 300 W for 3 minutes.
-
Self-Validation Check: The transition from a solid suspension to a localized, deep-red melt confirms the successful dielectric heating of the PTC-phenoxide complex and the progression of the
reaction [4].
Step 3: Isolation & Verification
-
Cool the vessel to room temperature. Extract the crude melt with ethyl acetate (20 mL) and wash with distilled water (2 × 10 mL) to remove unreacted salts and TBAB.
-
Self-Validation Check (TLC): Spot the organic layer on a silica gel TLC plate (Eluent: 8:2 Hexanes:Ethyl Acetate). The starting phenol (
, bright yellow under visible light) should be completely consumed. The target ether ( , colorless but UV active at 254 nm) will appear as the dominant spot.
Method B: Ultrasound-Promoted Aqueous Biphasic Synthesis
Recommended for pilot-scale production where microwave reactors are size-limited.
Step 1: Phenoxide Generation
-
In a 100 mL round-bottom flask, dissolve 4-methyl-3-nitrophenol (1.0 eq, 50 mmol) in 30 mL of a 1:1 Ethanol/Water mixture.
-
Add
(1.5 eq, 75 mmol) and TBAB (0.05 eq, 2.5 mmol) under gentle stirring. -
Self-Validation Check: The addition of the base will induce an immediate bathochromic shift, turning the solution from pale yellow to a deep, vibrant orange/red. This optical change is the definitive confirmation of phenoxide generation [3].
Step 2: Acoustic Cavitation
-
Add 1-bromobutane (1.1 eq, 55 mmol) to the flask.
-
Submerge the flask in an ultrasonic bath (40 kHz) maintained at 45 °C. Sonicate for 30 minutes.
-
Self-Validation Check: The reaction mixture will rapidly transform into a cloudy, fine emulsion. This physical state confirms that acoustic cavitation is successfully breaking the phase boundaries, allowing the TBAB to shuttle the phenoxide into the alkyl halide droplets [5].
Step 3: Workup
-
Cease sonication and transfer the mixture to a separatory funnel. Add 20 mL of brine to break the emulsion.
-
Self-Validation Check: A clear phase separation will occur. The upper organic layer contains the highly pure 4-butoxy-1-methyl-2-nitrobenzene, while the lower aqueous layer retains the ethanol, salts, and catalyst.
References
- Azacyclyl-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments. US Patent US8828991B2.
- Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. BenchChem.
- Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI.
- A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research.
- Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science Publishers.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Butoxy-1-methyl-2-nitrobenzene
As a Senior Application Scientist, I welcome you to the Technical Support Center for the O-alkylation of 4-methyl-3-nitrophenol. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to maximize the yield and purity of 4-butoxy-1-methyl-2-nitrobenzene.
Mechanistic Overview & Causality
The synthesis of 4-butoxy-1-methyl-2-nitrobenzene relies on the Williamson Ether Synthesis , a classic
The presence of the electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic precursor, making it easier to deprotonate and highly effective for etherification[2]. Once generated, the phenoxide acts as a nucleophile, performing a backside attack on the electrophilic carbon of 1-bromobutane. This concerted mechanism displaces the bromide leaving group to form the target ether linkage[1].
Workflow of 4-Butoxy-1-methyl-2-nitrobenzene via Williamson Ether Synthesis.
Troubleshooting Guide (FAQs)
Q1: My conversion rate is stalling at 60-70%, leaving a large amount of unreacted 4-methyl-3-nitrophenol. How can I drive the reaction to completion? A1: Incomplete conversion is typically caused by poor solubility of the phenoxide salt or insufficient nucleophilicity. If you are using a less polar solvent (like acetone), the phenoxide may not be fully solvated, trapping it in an unreactive state. Causality & Action: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF solvates the potassium cation while leaving the phenoxide anion "naked" and highly reactive. Alternatively, if your protocol requires a biphasic system, add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to increase the solubility of the alkoxide by offering a softer counter-ion[1].
Q2: I am detecting 1-butene and unreacted phenol in my GC-MS analysis. What went wrong?
A2: You are observing the results of a competing
Q3: My product is contaminated with 1-butanol. How do I eliminate this byproduct?
A3: 1-butanol forms when the alkylating agent (1-bromobutane) undergoes hydrolysis due to the presence of water in the reaction mixture. The Williamson ether synthesis requires strictly alkaline and high-temperature conditions, but moisture is highly detrimental to the
Decision tree for troubleshooting low yields in O-alkylation.
Data Presentation: Optimization Parameters
The following table summarizes the causal effects of different reaction parameters on the yield of Williamson ether synthesis for substituted nitroaromatics, adapted for 1-bromobutane alkylation[2].
| Base | Solvent System | Temp (°C) | Additive | Observed Yield (%) | Mechanistic Outcome / Causality |
| NaOH (aq) | Ethanol / Water | Reflux | None | < 60% | High hydrolysis; 1-butanol formed due to aqueous conditions. |
| Acetone | 60 | None | ~ 75% | Slow | |
| MTBE / Water | 70 | TBAB | ~ 85% | Good conversion; Phase Transfer Catalyst (PTC) aids alkoxide solubility. | |
| Anhydrous DMF | 80 | None | > 92% | Optimal |
Optimized Experimental Protocol (Self-Validating System)
This protocol utilizes anhydrous DMF and
Step 1: Preparation and Deprotonation
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-3-nitrophenol (1.0 eq, 10.0 mmol, 1.53 g).
-
Add anhydrous N,N-Dimethylformamide (DMF) (30 mL) and stir until fully dissolved.
-
Add finely powdered, anhydrous Potassium Carbonate (
) (2.0 eq, 20.0 mmol, 2.76 g).
Self-Validation Checkpoint 1: The solution will undergo a distinct color change (typically deepening to a dark yellow/orange). This visual shift confirms the successful deprotonation and formation of the highly conjugated phenoxide anion.
Step 2: Alkylation 4. Attach a reflux condenser and purge the system with Nitrogen to establish an inert atmosphere. 5. Slowly add 1-bromobutane (1.2 eq, 12.0 mmol, 1.64 g) dropwise via syringe. 6. Heat the reaction mixture to 80°C using an oil bath and stir vigorously for 4 to 6 hours.
Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The disappearance of the lower-
phenolic spot and the appearance of a distinct higher-ether spot indicates successful conversion.
Step 3: Workup and Purification 7. Cool the mixture to room temperature and quench by pouring it into 150 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 9. Wash the combined organic layers sequentially with a 5% NaOH aqueous solution (2 x 30 mL).
Self-Validation Checkpoint 3: During the NaOH wash, any unreacted phenol will be deprotonated and partitioned into the aqueous layer (turning the aqueous layer yellow), while the pure 4-butoxy-1-methyl-2-nitrobenzene remains safely in the organic layer.
-
Wash the organic layer with brine (50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the target product.
References
-
Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Chemicals & Chemistry. Available at:[Link]
-
ChemTalk. "Williamson Ether Synthesis." ChemistryTalk. Available at:[Link]
Sources
Technical Support Center: Troubleshooting 4-Butoxy-1-methyl-2-nitrobenzene Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 4-Butoxy-1-methyl-2-nitrobenzene .
The standard synthetic route for this molecule is a Williamson ether synthesis coupling 4-methyl-3-nitrophenol with 1-bromobutane via a bimolecular nucleophilic substitution (Sₙ2) mechanism. While conceptually straightforward, researchers frequently encounter conversion rate plateaus. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to achieve >95% conversion.
Part 1: Diagnostic FAQs
Q1: Why is my conversion rate plateauing at 50-60% despite extended reaction times (e.g., 8+ hours at 80°C)? A1: This plateau is typically a mass-transfer limitation rather than a purely kinetic one. In this reaction, the starting material (4-methyl-3-nitrophenol) must be deprotonated by a base (e.g., K₂CO₃) to form the active phenoxide nucleophile. While K₂CO₃ is a mild and highly effective base for phenols[1], it possesses exceptionally poor solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile. Consequently, the nucleophilic phenoxide remains trapped at the solid-liquid interface.
-
The Solution: Implement Phase-Transfer Catalysis (PTC). By adding 5–10 mol% of Tetrabutylammonium Bromide (TBAB), the lipophilic tetrabutylammonium cation (TBA⁺) exchanges with the potassium ion, solubilizing the phenoxide and shuttling it into the bulk organic phase. This eliminates the interfacial bottleneck and rapidly drives the Sₙ2 reaction to completion[2].
Q2: I am observing significant consumption of 1-bromobutane, but my ether yield remains low. What side reaction is occurring? A2: You are observing the hydrolysis of your alkylating agent. The Williamson ether synthesis is highly sensitive to moisture[3]. If your K₂CO₃ is not strictly anhydrous, or if your DMF has absorbed atmospheric water, the base will generate hydroxide ions (OH⁻). Hydroxide is a smaller, harder, and less sterically hindered nucleophile than your substituted phenoxide. It will rapidly attack 1-bromobutane via an Sₙ2 pathway to form 1-butanol, consuming your reagent without yielding the target ether.
-
The Solution: Rigorously dry your DMF over 3Å molecular sieves and calcine your K₂CO₃ at 200°C prior to use. Self-Validation Check: Monitor the reaction via GC-MS; the disappearance of 1-bromobutane coupled with the appearance of a 1-butanol peak definitively confirms moisture contamination.
Q3: Can I substitute 1-bromobutane with 1-chlorobutane to reduce reagent costs for scale-up? A3: Yes, but direct substitution will drastically lower your conversion rate. The carbon-chlorine bond has a significantly higher bond dissociation energy than the carbon-bromine bond, making 1-chlorobutane a much poorer electrophile for the phenoxide attack.
-
The Solution: Employ a Finkelstein-type in situ halide exchange. Add 10–20 mol% of Potassium Iodide (KI) to the reaction mixture. The iodide ion displaces the chloride to form 1-iodobutane in situ. 1-Iodobutane is a vastly superior electrophile and will rapidly undergo etherification with the phenoxide[4].
Part 2: Mechanistic Workflows & Troubleshooting Logic
Caption: Troubleshooting logic for 4-Butoxy-1-methyl-2-nitrobenzene synthesis via SN2 alkylation.
Part 3: Quantitative Data Summary
The following table summarizes the causal impact of varying reaction parameters on the conversion rate of 4-methyl-3-nitrophenol to 4-Butoxy-1-methyl-2-nitrobenzene.
| Base System | Solvent | Additive / Catalyst | Temp (°C) | Time (h) | Conversion Rate (%) | Primary Failure Mode / Note |
| K₂CO₃ (Standard) | DMF | None | 80 | 8 | 55% | Mass-transfer limitation at solid-liquid interface |
| K₂CO₃ (Wet) | DMF | None | 80 | 8 | < 30% | Hydrolysis of 1-bromobutane to 1-butanol |
| K₂CO₃ (Anhydrous) | DMF | TBAB (10 mol%) | 80 | 4 | > 95% | N/A (Optimal Conditions) |
| NaH (Anhydrous) | THF | None | 65 | 6 | 85% | High moisture sensitivity; safety hazards at scale |
| K₂CO₃ (Anhydrous) | DMF | KI (15 mol%) | 80 | 6 | 88% | Required when substituting with 1-chlorobutane |
Part 4: Optimized Phase-Transfer Catalyzed (PTC) Protocol
This self-validating protocol utilizes Solid-Liquid Phase Transfer Catalysis to bypass the solubility limitations of inorganic bases.
Caption: Phase-Transfer Catalysis (PTC) cycle using TBAB to transport phenoxide into the organic phase.
Step-by-Step Methodology
Step 1: System Preparation & Deprotonation
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum to ensure strict anhydrous conditions.
-
Charge the flask with 4-methyl-3-nitrophenol (1.0 equiv, 10 mmol) and strictly anhydrous DMF (50 mL).
-
Add finely powdered, calcined Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol) and Tetrabutylammonium Bromide (TBAB) (0.1 equiv, 1.0 mmol).
-
Stir the suspension at 40°C for 30 minutes. Validation: The solution will transition to a deep orange/red hue, confirming the generation of the phenoxide ion.
Step 2: Alkylation 5. Introduce 1-bromobutane (1.2 equiv, 12 mmol) dropwise via a syringe to prevent localized thermal spikes. 6. Elevate the reaction temperature to 80°C and stir vigorously (800+ RPM) to maximize the solid-liquid interfacial surface area. 7. Validation: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The highly polar phenoxide spot (baseline) should rapidly diminish, replaced by the non-polar 4-Butoxy-1-methyl-2-nitrobenzene spot (high Rf).
Step 3: Quenching & Isolation 8. Upon confirming >95% conversion (typically 3-4 hours), cool the mixture to room temperature. 9. Quench the reaction by pouring it into 150 mL of ice-cold distilled water. This will dissolve the unreacted K₂CO₃, TBAB, and DMF, forcing the hydrophobic product out of solution. 10. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% NaOH (to remove trace unreacted phenol) followed by brine. 11. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target ether.
References
- "troubleshooting low yield in Williamson ether synthesis of crown ethers" - Benchchem.
- "Etherification of halo-ester by phase-transfer catalysis in solid–liquid system" - ResearchGate.
- "Tetrabutylammonium Bromide | Encyclopedia MDPI" - MDPI.
- "Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds" - Benchchem.
Sources
Technical Support Center: Troubleshooting 4-Butoxy-1-methyl-2-nitrobenzene Scale-Up
Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 4-butoxy-1-methyl-2-nitrobenzene from benchtop to pilot plant introduces complex mass transfer, thermal, and kinetic challenges. This molecule is typically synthesized via the Williamson ether synthesis, utilizing the O-alkylation of 4-methyl-3-nitrophenol with 1-bromobutane[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic textbook theory. Here, we address the exact mechanistic causes of scale-up impurities and provide self-validating, field-proven protocols to ensure high-yield, high-purity production.
Frequently Asked Questions (Troubleshooting Impurities)
Q1: Why am I seeing high levels of unreacted 4-methyl-3-nitrophenol despite complete consumption of 1-bromobutane?
A1: This mass-balance discrepancy indicates that your alkylating agent (1-bromobutane) is being consumed by competing side reactions rather than the desired
-
Causality & Solution: If you are using a strong base (e.g.,
) at elevated temperatures (>80°C), the base acts on the -hydrogen of 1-bromobutane, kinetically favoring elimination[4]. Switch to a milder, non-nucleophilic base like anhydrous potassium carbonate ( ) and lower the temperature to 60–65°C to suppress the E2 pathway[5].
Q2: We switched to a solid-liquid phase-transfer catalysis (PTC) system using
-
Causality & Solution: Standard granular
has a low surface area, leading to severe mass transfer limitations at scale. Milling the to a particle size ( ) of 30–50 m exponentially increases the reactive solid-liquid interfacial area. This simple physical modification drives the reaction to >99% conversion without requiring excess alkylating agent[6].
Q3: How do we prevent the formation of C-alkylation impurities? A3: Phenoxide ions are ambident nucleophiles capable of both O-alkylation and C-alkylation[7].
-
Causality & Solution: O-alkylation is kinetically favored but requires the phenoxide oxygen to be highly reactive ("naked"). Protic solvents hydrogen-bond to the oxygen, sterically hindering it and inadvertently promoting C-alkylation[8]. Ensure you are using strictly polar aprotic solvents (like DMF) or a PTC system in THF, which strongly solvate the potassium cation while leaving the phenoxide oxygen free to attack the alkyl halide[9].
Q4: What is the most efficient way to remove Phase Transfer Catalyst (PTC) residues during work-up? A4: Quaternary ammonium salts like Tetrabutylammonium bromide (TBAB) act as surfactants, causing severe emulsions during aqueous washes and contaminating the final crystallized product.
-
Causality & Solution: Do not rely on aqueous washes to remove TBAB. Instead, perform a solvent swap to a non-polar solvent mixture (e.g., Heptane/MTBE)[1]. TBAB is highly insoluble in cold aliphatic hydrocarbons, allowing it to precipitate and be filtered out prior to the final crystallization of the product.
Logical Troubleshooting Workflow
Troubleshooting workflow for resolving common impurities during O-alkylation scale-up.
Quantitative Data: Impact of Conditions on Impurity Profiles
The following table summarizes pilot-plant data demonstrating how reaction parameters directly influence the impurity profile during the synthesis of 4-butoxy-1-methyl-2-nitrobenzene.
| Reaction Condition | Base Used | Solvent System | Additive | Conversion (%) | Major Impurity Profile | Isolated Yield (%) |
| Homogeneous (Standard) | DMF | None | 85% | 1-Butanol (Hydrolysis) | 70% | |
| Biphasic (Unoptimized) | THF | TBAB | 72% | Unreacted Phenol | 65% | |
| High Temp (>90°C) | DMF | None | 95% | 1-Butene (E2 Elimination) | 78% | |
| Optimized PTC | THF | TBAB | >99% | Trace (<0.5%) | 94% |
Self-Validating Experimental Protocols
Workflow 1: Optimized Williamson Ether Synthesis (Scale-Up Ready)
This protocol utilizes a solid-liquid PTC system to maximize
-
Reactor Preparation & Moisture Validation:
-
Charge the reactor with 4-methyl-3-nitrophenol (1.0 eq) and anhydrous THF (10 volumes).
-
Self-Validation Step: Sample the solution and measure the Karl Fischer (KF) moisture content. Do not proceed if KF > 0.1%. Causality: Trace water will react with 1-bromobutane at scale to form 1-butanol, permanently capping your maximum yield.
-
-
Base & Catalyst Addition:
-
Add milled anhydrous
(2.0 eq, 30-50 m)[6] and Tetrabutylammonium bromide (TBAB, 0.05 eq). -
Causality: Milled carbonate maximizes the solid-liquid interfacial area, ensuring rapid deprotonation of the phenol and preventing the reaction from stalling mid-way.
-
-
Controlled Alkylation:
-
Heat the mixture to 60–65°C. Dose 1-bromobutane (1.1 eq) continuously over 2 hours.
-
Causality: Controlled dosing manages the mild exotherm and keeps the steady-state concentration of the electrophile low, minimizing the kinetic probability of elimination side reactions[4].
-
-
Reaction Aging & Endpoint Validation:
-
Stir at 65°C for 6 hours.
-
Self-Validation Step: Monitor via HPLC. The reaction is deemed complete when 4-methyl-3-nitrophenol is <1.0% (Area/Area).
-
Workflow 2: Impurity Profiling & Work-up Procedure
Standard aqueous quenches at scale often lead to product loss via emulsion. This anhydrous work-up isolates the product cleanly.
-
Primary Filtration (Salt Removal):
-
Cool the reactor to 20°C. Filter the suspension directly to remove inorganic salts (
, unreacted )[6]. -
Self-Validation Step: Weigh the dried filter cake. The mass should closely match the theoretical yield of
plus the excess . A mass balance check here independently validates the conversion rate without relying solely on HPLC.
-
-
Solvent Swap (PTC Removal):
-
Concentrate the THF filtrate under reduced pressure. Charge the reactor with a Heptane/MTBE mixture (80:20 v/v)[1].
-
Causality: The target compound is highly soluble in this mixture, whereas residual TBAB and highly polar impurities will precipitate. Perform a secondary polish filtration to remove the precipitated TBAB.
-
-
Crystallization:
-
Cool the organic layer at a rate of 10°C/hour down to 0–5°C to induce crystallization. Filter, wash with cold heptane, and dry under vacuum.
-
References
-
[1] Title: 4-butoxy-1-methyl-2-nitrobenzene - CAS号946604-92-8 - 摩熵化学 Source: molaid.com URL: [Link]
-
[2] Title: Williamson Ether Synthesis - ChemTalk Source: chemistrytalk.org URL: [Link]
-
[5] Title: Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: organic-synthesis.com URL:[Link]
-
[3] Title: Williamson ether synthesis - Wikipedia Source: wikipedia.org URL: [Link]
-
[8] Title: O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate Source: researchgate.net URL: [Link]
-
[9] Title: Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead Source: tailoredread.com URL: [Link]
-
[7] Title: A comprehensive review on catalytic O-alkylation of phenol and hydroquinone - ResearchGate Source: researchgate.net URL: [Link]
-
[6] Title: Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions | Organic Process Research & Development - ACS Publications Source: acs.org URL: [Link]
Sources
- 1. 4-butoxy-1-methyl-2-nitrobenzene - CAS号 946604-92-8 - 摩熵化学 [molaid.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tailoredread.com [tailoredread.com]
separation of 4-Butoxy-1-methyl-2-nitrobenzene isomers
Technical Support Center: Separation of 4-Butoxy-1-methyl-2-nitrobenzene Isomers
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 4-butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8). This compound is a critical precursor in the synthesis of azacyclyl-substituted arylthienopyrimidinones, which function as Melanin-Concentrating Hormone (MCH) receptor antagonists for metabolic syndrome therapies [1].
The synthesis of this intermediate—typically via the nitration of 4-butoxytoluene or the alkylation of nitrocresols—invariably generates positional isomers (e.g., the 3-nitro or 5-nitro derivatives). Because these isomers share nearly identical molecular weights, lipophilicity, and boiling points, standard purification methods often fail. This guide provides field-proven, self-validating workflows to achieve baseline separation and high-purity isolation.
Section 1: Mechanistic Overview of Isomer Separation
Why do standard C18 columns fail?
The structural difference between 4-butoxy-1-methyl-2-nitrobenzene and its positional isomers lies entirely in the spatial arrangement of the nitro group relative to the bulky butoxy ether and the methyl group. Standard hydrophobic interactions on C18 alkyl phases cannot distinguish these subtle steric differences. To achieve separation, you must exploit
Table 1: Physicochemical Profile & Separation Strategy
| Property | 4-Butoxy-1-methyl-2-nitrobenzene (Target) | 4-Butoxy-1-methyl-3-nitrobenzene (Typical Impurity) |
| Molecular Weight | 209.24 g/mol | 209.24 g/mol |
| LogP (Predicted) | ~2.7 | ~2.8 |
| Boiling Point | ~315 °C | ~318 °C |
| Steric Strain | High (ortho to methyl group) | Moderate (meta to methyl group) |
| Optimal HPLC Phase | Phenyl-Ether / Polar-RP | Phenyl-Ether / Polar-RP |
Section 2: Experimental Protocols
Protocol A: Preparative HPLC Separation (For Purity >99.5%)
This method utilizes shape selectivity and aromatic interactions to resolve the isomers.
-
Column Selection: Install a Phenyl-Ether or Polar-RP column (e.g., 5 µm, 250 x 21.2 mm). The phenyl ether phase provides enhanced aromatic selectivity for nitrobenzene isomers compared to standard alkyl phases [3].
-
Mobile Phase Preparation: Prepare an isocratic mixture of Water/Methanol (40:60, v/v).
-
Causality Check: Methanol is a protic solvent that maintains the
interaction between the stationary phase and the nitroaromatic ring. Using Acetonitrile (a -electron participant) will disrupt this critical separation mechanism and collapse your resolution.
-
-
Sample Preparation: Dissolve the crude isomer mixture in the mobile phase at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions: Set the flow rate to 15 mL/min. Monitor UV detection at 254 nm (optimal for the nitroaromatic chromophore).
-
Fraction Collection & Validation: The 2-nitro isomer typically elutes before the 3-nitro isomer. The steric hindrance of the adjacent methyl group forces the nitro group slightly out of the aromatic plane, reducing its overall retention on the planar phenyl stationary phase.
-
Self-Validation: Analyze fractions via analytical HPLC. Calculate the resolution factor (
). If , decrease the methanol content by 5% to increase retention time and improve baseline resolution.
-
Workflow for optimizing the HPLC separation of nitrotoluene isomers.
Protocol B: Fractional Crystallization (For Bulk Scale-up)
When processing >100g of material, chromatography becomes a bottleneck. Fractional crystallization exploits differences in crystal lattice energies [4].
-
Solvent Selection: Use absolute ethanol or methanol.
-
Dissolution: Dissolve the crude mixture in the minimum amount of boiling solvent (approx. 1:3 w/v ratio).
-
Controlled Cooling: Cool the solution at a strict rate of 5 °C per hour down to -10 °C.
-
Causality Check: Rapid cooling causes supersaturation collapse, leading to the co-precipitation and occlusion of the undesired isomer within the crystal lattice. Slow cooling allows the thermodynamically favored isomer to form pure, macroscopic crystals.
-
-
Seeding (Optional but Recommended): At 5 °C above the cloud point, introduce a few seed crystals of pure 4-butoxy-1-methyl-2-nitrobenzene to force selective nucleation.
-
Filtration: Filter under vacuum using a pre-cooled Büchner funnel. Wash the filter cake with a minimal volume of solvent pre-chilled to -20 °C to displace the impurity-rich mother liquor.
Section 3: Frequently Asked Questions (Troubleshooting)
Q1: Why am I seeing severe peak tailing for the 4-butoxy-1-methyl-2-nitrobenzene peak on my C18 column? A1: Peak tailing in nitroaromatics on standard C18 columns is typically caused by secondary interactions with unendcapped residual silanols on the silica support. The strongly electron-withdrawing nitro group induces a dipole that interacts with these acidic silanols. Solution: Switch to a Polar-Embedded (Polar-RP) or Phenyl-Ether column. These phases utilize a "shield" effect via polar linkages that mitigate silanol activity, drastically improving peak symmetry for highly polar or acidic compounds [3].
Q2: During fractional crystallization, both isomers are precipitating simultaneously as an oil before crystallizing. How do I prevent "oiling out"? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the precipitating solid is lower than the temperature at which the solution becomes saturated. Solution: Increase the solvent-to-crude ratio by 20% to lower the saturation temperature. Ensure you are using a strict cooling ramp (5 °C/hour) and apply physical agitation (stirring) combined with seeding to bypass the metastable oil phase and promote direct solid nucleation.
Q3: Can I separate these isomers using standard silica gel flash chromatography?
A3: It is highly inefficient. The positional isomers of 4-butoxy-1-methyl-2-nitrobenzene have nearly identical
Q4: What is the primary downstream application of this purified isomer? A4: 4-Butoxy-1-methyl-2-nitrobenzene is typically oxidized (e.g., using potassium permanganate in pyridine/water) to yield 4-butoxy-2-nitrobenzoic acid [5]. This acid is a vital building block coupled with azacycles to synthesize arylthienopyrimidinones, which are investigated as MCH receptor antagonists for treating obesity [1].
Synthetic utility of purified 4-butoxy-1-methyl-2-nitrobenzene in drug development.
References
- Molaid. "4-butoxy-1-methyl-2-nitrobenzene - CAS 946604-92-8." Reaction Information & Patent WO2007093363A1.
- Yicozoo. "Phenyl Ether HPLC Columns–Aromatic Selectivity for Complex Separations.
- Analab. "Ultisil® Series HPLC Column: Phenyl-Ether and Polar-RP.
- BenchChem. "Technical Support Center: Isolation of Nitrotoluene by Fractional Crystallization.
- Molaid. "4-butoxy-2-nitrobenzoic acid - CAS 120276-20-2." Reaction Information.
Validation & Comparative
Comprehensive Analytical Guide: GC-MS Characterization of 4-Butoxy-1-methyl-2-nitrobenzene vs. Alternative Modalities
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.
Executive Summary & Chemical Context
4-Butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8; MW: 209.24 g/mol ) is a critical nitroaromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including azacyclyl-substituted arylthienopyrimidinones which act as MCH receptor antagonists[1]. Because nitrobenzene derivatives are closely monitored as potential genotoxic impurities (PGIs) under ICH M7 guidelines[2], their rigorous structural characterization and trace-level quantification are paramount.
This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS) against two primary alternatives: GC-MS with Positive Chemical Ionization (GC-PCI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind ionization behaviors and fragmentation pathways, this document provides a self-validating framework for selecting the optimal analytical modality.
Modality Comparison: Causality & Mechanistic Insights
The selection of an analytical technique for 4-Butoxy-1-methyl-2-nitrobenzene hinges on its specific physicochemical properties: it is volatile, relatively non-polar, and lacks highly basic or acidic functional groups.
GC-EI-MS (The Gold Standard for Structural Elucidation)
Electron Ionization (EI) at 70 eV is a hard ionization technique. While it provides highly reproducible fragmentation patterns suitable for library matching[3], nitroaromatics often exhibit weak molecular ions (
-
The "Ortho Effect": The spatial proximity of the 1-methyl and 2-nitro groups induces a characteristic rearrangement, leading to the expulsion of a hydroxyl radical (
) and generating a strong fragment at m/z 192[5]. -
Alkyl Chain Cleavage: The 4-butoxy ether linkage undergoes a McLafferty-type rearrangement, losing neutral butene (
) to yield a phenol-like radical cation at m/z 153.
GC-PCI-MS (The Alternative for Intact Mass Confirmation)
Positive Chemical Ionization (PCI) using methane as a reagent gas offers a "soft" ionization alternative[3]. Methane plasma generates
LC-ESI-MS/MS (The High-Throughput Alternative)
While LC-MS/MS is the default for many pharmaceutical workflows, Electrospray Ionization (ESI) relies on solution-phase acid-base chemistry. 4-Butoxy-1-methyl-2-nitrobenzene lacks easily ionizable sites (like aliphatic amines), resulting in poor ionization efficiency and severe matrix suppression in ESI compared to the gas-phase ionization of GC-MS.
Quantitative Performance Comparison
The following table summarizes the experimental performance of each modality for the characterization of 4-Butoxy-1-methyl-2-nitrobenzene.
| Analytical Parameter | GC-EI-MS (70 eV) | GC-PCI-MS (Methane) | LC-ESI-MS/MS (+ Mode) |
| Primary Ion Observed | m/z 192 | m/z 210 | m/z 210 |
| Molecular Ion Abundance | Low (< 15% Base Peak) | High (> 90% Base Peak) | Moderate (Matrix Dependent) |
| Structural Information | Excellent (Rich fragmentation) | Poor (Minimal fragmentation) | Moderate (CID dependent) |
| Estimated LOD (S/N > 3) | 5 - 10 ng/mL | 1 - 5 ng/mL | 50 - 100 ng/mL |
| Matrix Effect Susceptibility | Low | Low | High (Ion Suppression) |
| Primary Use Case | Impurity Profiling & Elucidation | Intact Mass Confirmation | High-throughput screening |
Mandatory Visualizations
Analytical Workflow Decision Tree
The following diagram illustrates the self-validating workflow for analyzing nitroaromatic intermediates, highlighting the complementary nature of EI and PCI.
Caption: GC-MS Analytical Workflow comparing EI and PCI modalities for nitroaromatics.
EI Fragmentation Pathway
This diagram maps the causality of the 70 eV EI fragmentation, specifically highlighting the ortho effect and ether cleavage.
Caption: Predicted 70 eV EI fragmentation pathway of 4-Butoxy-1-methyl-2-nitrobenzene.
Experimental Protocols: Self-Validating Methodologies
To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates internal system suitability checks.
Phase 1: Sample Preparation & System Suitability
-
Standard Preparation: Dissolve 1.0 mg of 4-Butoxy-1-methyl-2-nitrobenzene reference standard in 1.0 mL of MS-grade Ethyl Acetate. Dilute to a working concentration of 10 µg/mL.
-
Internal Standard (IS): Spike samples with Nitrobenzene-d5 (1.0 µg/mL) to correct for injection volume variances.
-
System Validation: Prior to analysis, inject 1 µL of 50 µg/mL Decafluorotriphenylphosphine (DFTPP). Verify that the ion abundance criteria meet EPA Method 8270 standards (e.g., m/z 198 base peak, m/z 442 > 40% of 198). This ensures the 70 eV EI source is correctly tuned[6].
Phase 2: GC Separation Parameters
-
Column: HP-5ms (or equivalent 5% Phenyl, 95% Dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness. Rationale: Non-polar stationary phases minimize active site adsorption of nitroaromatics[7].
-
Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Splitless mode, Inlet temperature at 250°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min) to focus the solvent band.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C (Hold 3 min to bake out strongly retained impurities).
-
Phase 3: Mass Spectrometry (MS) Parameters
-
Transfer Line Temperature: 280°C.
-
EI Mode (Structural Profiling):
-
Ion Source Temp: 230°C; Quadrupole Temp: 150°C.
-
Electron Energy: 70 eV.
-
Acquisition: Full Scan m/z 40–350.
-
-
PCI Mode (Intact Mass Confirmation):
-
Reagent Gas: Methane (99.995%) at 20% flow rate[7].
-
Ion Source Temp: 250°C (Higher temperature prevents reagent gas condensation).
-
Acquisition: Full Scan m/z 80–400.
-
References
-
Molaid Chemical Database. 4-butoxy-1-methyl-2-nitrobenzene - CAS 946604-92-8. Retrieved from [Link]
-
National Institutes of Health (NIH) / Journal of Pharmaceutical and Biomedical Analysis. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from[Link]
-
National Institutes of Health (NIH). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from[Link]
-
Agilent Technologies / GCMS.cz. Combination of Chemical Ionization (CI) and Low Energy Ionization Capabilities with High-resolution Time-of-Flight GC/MS. Retrieved from[Link]
-
Technology Networks. GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from[Link]
Sources
- 1. 4-butoxy-1-methyl-2-nitrobenzene - CAS号 946604-92-8 - 摩熵化学 [molaid.com]
- 2. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. gcms.cz [gcms.cz]
Advanced Reactivity Profiling: 4-Butoxy-1-methyl-2-nitrobenzene vs. Methoxy Analogs
Executive Summary
In the design of complex pharmaceutical and agrochemical scaffolds, the selection of specific ether linkages on nitroaromatic precursors fundamentally alters downstream synthetic trajectories. This guide provides an in-depth comparative analysis of 4-Butoxy-1-methyl-2-nitrobenzene against its widely utilized analog, 4-Methoxy-1-methyl-2-nitrobenzene . While both molecules share identical electronic resonance (+M) activation, the transition from a compact methoxy group to an extended butoxy chain introduces significant steric hindrance and dramatically shifts the molecule's lipophilicity[1][2]. These physicochemical differences dictate critical adjustments in solvent selection, catalyst interaction, and reaction kinetics during late-stage functionalizations.
Physicochemical & Electronic Profiling
The reactivity of substituted nitrobenzenes is governed by the delicate balance between inductive electron withdrawal (-I) and resonance electron donation (+M)[3]. Both the methoxy and butoxy groups act as powerful ortho/para directors, pushing electron density into the aromatic ring and stabilizing intermediate arenium ions during electrophilic attacks[2].
However, the physical footprint of the alkyl chain creates a divergence in their practical handling. The extended butyl chain significantly increases the non-polar surface area of the molecule, raising the predicted LogP from approximately 1.8 to 2.7[1]. This shift necessitates tailored solvent strategies, particularly in biphasic systems or heterogeneous catalysis, to prevent premature precipitation of the butoxy analog.
Quantitative Property Comparison
| Parameter | 4-Methoxy-1-methyl-2-nitrobenzene | 4-Butoxy-1-methyl-2-nitrobenzene |
| Molecular Formula | C8H9NO3 | C11H15NO3 |
| Molecular Weight | 167.16 g/mol | 209.24 g/mol [1] |
| Predicted LogP | ~1.8 | 2.7[1] |
| Steric Bulk (Alkoxy) | Low (Compact methyl group) | High (Extended butyl chain)[4] |
| Electronic Effect | +M (Resonance), -I (Inductive)[2] | +M (Resonance), -I (Inductive)[2] |
Reactivity Domain 1: Heterogeneous Catalytic Reduction
The reduction of the nitro group to an aniline derivative is a cornerstone transformation for these scaffolds. Kinetically, the reduction of nitroaromatics on transition metal surfaces (e.g., Pd/C or Ni) proceeds via a direct pathway involving nitroso and hydroxylamine intermediates[5][6]. The rate of this transformation is heavily dependent on the substrate's ability to uniformly adsorb onto the active catalytic sites[7].
While the methoxy analog presents a planar, compact profile that readily adsorbs onto the catalyst, the flexible, lipophilic butyl chain of 4-butoxy-1-methyl-2-nitrobenzene introduces localized steric hindrance. This extended steric footprint can partially shield the aromatic ring, altering the competitive adsorption dynamics and potentially slowing the initial electron transfer[4][7].
Heterogeneous catalytic reduction pathway illustrating the critical surface adsorption phase.
Protocol: Self-Validating Catalytic Hydrogenation
Causality & Design: Due to the elevated LogP of the butoxy derivative[1], using a purely alcoholic solvent (like methanol) often leads to incomplete dissolution at ambient temperatures. A binary solvent system (EtOAc/EtOH) is required to maintain homogeneous solvation, ensuring the reaction kinetics are not artificially depressed by poor substrate availability.
-
Solvent Selection: Dissolve 10.0 mmol of the nitroarene in 40 mL of a 1:1 mixture of Ethyl Acetate (EtOAc) and absolute Ethanol (EtOH).
-
Catalyst Loading: Add 10% Pd/C (10% w/w relative to the substrate). Causality: The palladium surface facilitates the highly efficient direct reduction pathway, bypassing the formation of azoxy dimers[5][6].
-
Atmosphere Exchange: Purge the reaction vessel with nitrogen gas (3x), followed by hydrogen gas (3x) to remove all ambient oxygen.
-
Reaction: Stir vigorously under a hydrogen balloon (1 atm) at room temperature (20-25°C).
-
Validation Checkpoint: Connect the setup to a gas burette. The reaction is complete when hydrogen uptake strictly ceases (theoretical: 3 molar equivalents of H2). Concurrently, TLC (Hexanes/EtOAc 7:3) will confirm the disappearance of the yellow, UV-active nitro spot and the emergence of a highly polar, ninhydrin-positive amine spot.
-
Workup: Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst, wash with EtOAc, and concentrate the filtrate in vacuo.
Reactivity Domain 2: Organometallic Addition (Indole Scaffold Synthesis)
4-Alkoxy-1-methyl-2-nitrobenzenes are highly valued precursors for the synthesis of complex indole scaffolds via organometallic addition (Bartoli-type synthesis)[8]. In this workflow, the nitroarene is treated with vinylmagnesium bromide. The Grignard reagent attacks the nitro group, initiating a cascade that includes deoxygenation and a[3,3]-sigmatropic rearrangement[8].
Regioselective Causality: The regioselectivity of this cyclization is dictated by the substitution pattern of the nitroarene. In both the methoxy and butoxy analogs, the C1 position is blocked by a methyl group. Consequently, the [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted C3 position. This specific cyclization trajectory maps the original C1 methyl group to the C7 position of the indole, and the C4 alkoxy group to the C4 position of the indole, yielding a 4-alkoxy-7-methylindole scaffold[8].
While the bulky butoxy group does not directly impede the initial Grignard attack at the distal nitro group, its increased lipophilicity requires strictly anhydrous, non-polar accommodating solvents (like THF) to prevent the premature precipitation of the intermediate magnesium alkoxide complexes[8].
Protocol: Synthesis of 4-Alkoxy-7-Methylindole via Grignard Addition
Causality & Design: This transformation requires an excess of the Grignard reagent (typically 3-4 equivalents) because the nitro group must be fully deoxygenated prior to the rearrangement[8]. Strict thermal control is non-negotiable to suppress the polymerization of the vinyl Grignard reagent.
-
Preparation: Flame-dry a 3-neck round-bottom flask. Charge with the nitroarene (1.0 equiv) and anhydrous THF under a strict inert nitrogen atmosphere[8].
-
Thermal Control: Cool the reaction mixture to -30°C using a dry ice/acetone bath. Causality: This temperature suppresses side reactions and controls the highly exothermic addition to the nitro group[8].
-
Addition: Dropwise add 1.0 M vinylmagnesium bromide in THF (4.0 equivalents) over 45 minutes, ensuring the internal temperature never exceeds -20°C[8].
-
Maturation: Remove the cooling bath, allow the reaction to gradually warm to 0°C, and stir for 2 hours.
-
Validation Checkpoint: The reaction is visually self-indicating. The initial pale solution will transition to a deep dark brown/red upon the formation of the intermediate magnesium complexes[8]. Complete consumption of the starting material should be verified by TLC; the resulting indole product will stain strongly with Ehrlich's reagent, yielding a distinct purple/blue spot.
-
Quench: Slowly quench the reaction with saturated aqueous NH4Cl at 0°C to safely protonate the magnesium salts, followed by standard extraction with EtOAc[8].
References
-
Title: 4-butoxy-1-methyl-2-nitrobenzene - CAS号946604-92-8 - 摩熵化学 Source: molaid.com URL: 1
-
Title: 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts Source: libretexts.org URL: 2
-
Title: 4-Methoxy-7-methylindole | 203003-67-2 - Benchchem Source: benchchem.com URL: 8
-
Title: Kinetics of the hydrogenation of a mixture of nitrobenzene and azoxybenzene on skeletal nickel in an aqueous solution of propan-2-ol Source: researchgate.net URL: 7
-
Title: Steric effects - Wikipedia Source: wikipedia.org URL: 4
-
Title: The Effect of Substituents on Reactivity | MCC Organic Chemistry - Lumen Learning Source: lumenlearning.com URL: 3
-
Title: Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene - Frontiers Source: frontiersin.org URL: 5
-
Title: Direct vs. indirect pathway for nitrobenzene reduction reaction on a Ni catalyst surface: a density functional study - RSC Publishing Source: rsc.org URL: 6
Sources
- 1. 4-butoxy-1-methyl-2-nitrobenzene - CAS号 946604-92-8 - 摩熵化学 [molaid.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene [frontiersin.org]
- 6. Direct vs. indirect pathway for nitrobenzene reduction reaction on a Ni catalyst surface: a density functional study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxy-7-methylindole | 203003-67-2 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-Butoxy-1-methyl-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is not merely a procedural step but the bedrock of reliable and reproducible science. This guide provides an in-depth comparison of reference standards and analytical strategies for 4-Butoxy-1-methyl-2-nitrobenzene, a nitroaromatic compound that may be encountered as a synthetic intermediate or impurity. Our focus is on establishing robust, self-validating analytical workflows grounded in sound scientific principles.
The Analytical Imperative: Why High-Quality Reference Standards Matter
4-Butoxy-1-methyl-2-nitrobenzene belongs to the class of nitroaromatic compounds, which are widely used in various industrial syntheses.[1] Their presence, even in trace amounts as impurities in active pharmaceutical ingredients (APIs), can have significant implications for safety and efficacy. Therefore, regulatory bodies mandate strict control over such impurities.
Accurate analysis hinges on the quality of the reference standard. A reference standard is a highly purified and well-characterized substance used as a measurement base. Without a reliable standard, even the most sophisticated analytical instrumentation will produce meaningless data. This guide will navigate the selection of appropriate standards and their application in validated analytical methods.
Commercially Available Reference Standards: A Comparative Overview
The availability of a certified reference material (CRM) for 4-Butoxy-1-methyl-2-nitrobenzene is limited. CRMs are the gold standard, offering the highest level of accuracy and traceability. However, researchers often rely on analytical standards from various chemical suppliers. It is crucial to scrutinize the Certificate of Analysis (CoA) for information on purity, characterization methods, and storage conditions.
For the purpose of this guide, we will compare standards for a structurally similar and more readily available compound, 1-Butoxy-4-nitrobenzene (CAS: 7244-78-2) , to illustrate the key attributes to consider when evaluating a reference standard.
| Supplier | Product Name | Purity | Certification/Grade | Format | Key Documentation |
| Sigma-Aldrich | 1-Butoxy-4-nitrobenzene | 98% | AldrichCPR | Solid | Certificate of Origin; Limited analytical data provided |
| PubChem | 1-Butoxy-4-nitrobenzene | Varies by supplier | N/A (Database) | Solid | Aggregated data from various suppliers[2] |
| ChemScene | 4-Butoxy-2-chloro-1-nitrobenzene | ≥98% | Research Grade | Solid | CoA available upon request |
| MilliporeSigma | 4-Ethoxy-2-methyl-1-nitrobenzene | 98% | Research Grade | Solid | Certificate of Analysis, Certificate of Origin |
Expert Insight: When a certified reference material for your specific analyte is unavailable, the onus is on the analyst to thoroughly validate the chosen analytical standard. This may involve purity confirmation by multiple techniques (e.g., HPLC, GC-MS, NMR) and comparison against a well-characterized in-house standard. The disclaimer from Sigma-Aldrich for some of its rare chemicals, stating the buyer assumes responsibility for confirming identity and purity, underscores this point.
Recommended Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
For the analysis of nitroaromatic compounds like 4-Butoxy-1-methyl-2-nitrobenzene, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique.[3][4] It offers excellent resolution, sensitivity, and reproducibility.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of moderately polar compounds.[4]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The exact ratio should be optimized to achieve a suitable retention time and resolution.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 254 nm is appropriate, as the nitroaromatic chromophore exhibits strong absorbance at this wavelength.[4][5]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the 4-Butoxy-1-methyl-2-nitrobenzene reference standard in acetonitrile. From this stock, create a series of calibration standards covering the expected concentration range of the analyte in the samples.
-
Sample Preparation: Dissolve the sample matrix containing 4-Butoxy-1-methyl-2-nitrobenzene in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
HPLC Analytical Workflow Diagram
Caption: HPLC-UV analytical workflow for the quantification of 4-Butoxy-1-methyl-2-nitrobenzene.
Enhancing Precision with Internal Standards
While external standard calibration is straightforward, its accuracy can be compromised by variations in injection volume and instrument response. The internal standard (IS) method is a powerful technique to mitigate these errors, significantly improving the precision and accuracy of the analysis.[6][7][8] An IS is a compound of known concentration added to all samples and standards.[8] Quantification is based on the ratio of the analyte peak area to the IS peak area.[7]
Selecting an Appropriate Internal Standard
The choice of an internal standard is critical for the success of the method. Key criteria include:
-
Chemical Similarity: The IS should be structurally similar to the analyte to ensure comparable behavior during sample preparation and analysis.[6][9]
-
Resolution: It must be well-separated from the analyte and any other components in the sample matrix.[6][8]
-
Purity and Stability: The IS must be highly pure and stable under the analytical conditions.[6]
-
Absence in Samples: The IS should not be naturally present in the test samples.[9][10]
For the analysis of 4-Butoxy-1-methyl-2-nitrobenzene, suitable internal standard candidates would be structurally related compounds.
| Potential Internal Standard | Structure | Rationale for Selection | Potential Drawbacks |
| 4-Propoxy-1-methyl-2-nitrobenzene | C₁₀H₁₃NO₃ | Very similar structure, polarity, and UV absorbance. Likely to have a close but resolved retention time. | May not be commercially available as a high-purity standard. |
| 1,2-Dimethoxy-4-nitrobenzene | C₈H₉NO₄ | Similar nitroaromatic core. Commercially available. | Difference in alkoxy groups may lead to different extraction efficiency and chromatographic behavior. |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | A common nitroaromatic compound, often available as a certified standard.[5] | Structural differences are more significant, which could affect analytical behavior relative to the analyte. |
| 4-Butoxy-1-methyl-2-nitrobenzene-d9 | C₁₁H₆D₉NO₃ | An isotopically labeled version of the analyte is the ideal IS, especially for mass spectrometry, as its chemical and physical properties are nearly identical. | Often expensive and may not be commercially available. |
Principle of Internal Standard Calibration
Caption: Workflow illustrating the principle of internal standard calibration.
Performance Comparison: External vs. Internal Standard Method
To demonstrate the practical advantage of using an internal standard, consider the following hypothetical dataset from the analysis of five replicate preparations of a sample containing 4-Butoxy-1-methyl-2-nitrobenzene.
| Replicate | Analyte Peak Area (External Std.) | Calculated Conc. (µg/mL) (External Std.) | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) (Internal Std.) |
| 1 | 105,000 | 10.5 | 50,500 | 2.079 | 10.15 |
| 2 | 98,000 | 9.8 | 48,000 | 2.042 | 9.97 |
| 3 | 108,000 | 10.8 | 52,500 | 2.057 | 10.04 |
| 4 | 95,000 | 9.5 | 47,000 | 2.021 | 9.87 |
| 5 | 102,000 | 10.2 | 50,000 | 2.040 | 9.96 |
| Average | 101,600 | 10.16 | 49,600 | 2.048 | 10.00 |
| Std. Dev. | 5,029.9 | 0.50 | 2,135.4 | 0.021 | 0.10 |
| %RSD | 4.95% | 4.95% | 4.31% | 1.03% | 1.03% |
Analysis: The data clearly shows that minor fluctuations in injection volume affect both the analyte and the internal standard, but the ratio of their peak areas remains highly consistent. This results in a significantly lower Relative Standard Deviation (%RSD) for the calculated concentration, demonstrating a marked improvement in method precision.[7]
Conclusion
The reliable analysis of 4-Butoxy-1-methyl-2-nitrobenzene requires a meticulous approach to the selection and use of reference standards. While a certified reference material remains the ideal, its absence necessitates rigorous in-house validation of commercially available standards. The implementation of a well-developed HPLC method, enhanced with the use of a carefully selected internal standard, provides a robust and self-validating system. This framework ensures that the generated data is not only accurate and precise but also defensible, meeting the high standards of scientific integrity required in research and drug development.
References
-
ResearchGate. How to choose an HPLC internal standard?. Available from: [Link]
-
MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available from: [Link]
-
Separation Science. Internal Standards: Strategies From the Frontline. Available from: [Link]
-
Taylor & Francis Online. Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available from: [Link]
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]
-
Mason Technology. Liquid Chromatography | How to Use Internal Standards. Available from: [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available from: [Link]
-
EPA. Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluatin. Available from: [Link]
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Shimadzu. Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Available from: [Link]
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SCISPEC. Analysis of Explosives by Chemical Ionization GC/MS. Available from: [Link]
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Publisso. method for the determination of nitrobenzene in workplace air using gas chromatography after thermodesorption. Available from: [Link]
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CDC Stacks. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Available from: [Link]
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MDPI. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Available from: [Link]
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A Senior Application Scientist's Guide to Thin-Layer Chromatography of 4-Butoxy-1-methyl-2-nitrobenzene: Principles, Protocol, and Performance Comparison
For researchers and professionals in drug development and organic synthesis, Thin-Layer Chromatography (TLC) remains an indispensable technique for its simplicity, speed, and low cost. It serves as a powerful tool for monitoring reaction progress, identifying compounds, and determining the purity of a sample. This guide provides an in-depth exploration of the TLC retention factors (R_f) for 4-Butoxy-1-methyl-2-nitrobenzene, a substituted nitroaromatic compound, offering a comparative analysis of its behavior in various solvent systems. We will delve into the fundamental principles governing chromatographic separation, provide a robust experimental protocol for R_f determination, and discuss the critical factors that influence the chromatographic outcome.
The Foundational Principle: Understanding the Retention Factor (R_f)
In Thin-Layer Chromatography, the retention factor is a quantitative measure of a compound's migration along the stationary phase relative to the solvent front.[1][2][3] It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5][6]
An R_f value is a critical parameter that provides insights into the polarity of a compound and its interaction with the stationary and mobile phases.[7] A compound with a high affinity for the stationary phase (typically polar silica gel or alumina) and a lower affinity for the mobile phase (the eluent) will travel a shorter distance, resulting in a lower R_f value.[1] Conversely, a compound that is more soluble in the mobile phase will travel further up the plate, yielding a higher R_f value.[1] For effective separation and accurate determination, the ideal R_f value lies between 0.3 and 0.7.[1]
Key Factors Influencing the Retention Factor of 4-Butoxy-1-methyl-2-nitrobenzene
The chromatographic behavior of 4-Butoxy-1-methyl-2-nitrobenzene, and consequently its R_f value, is governed by several interconnected factors.[7][8][9] Understanding these is paramount for developing effective separation methods.
-
Stationary Phase: The most common stationary phases in TLC are silica gel and alumina.[1][8] These are polar adsorbents, and the interaction of the analyte with the stationary phase is primarily driven by polar interactions such as hydrogen bonding and dipole-dipole forces. The nitro group and the butoxy group in 4-Butoxy-1-methyl-2-nitrobenzene can engage in such interactions with the silanol groups of a silica gel plate.
-
Mobile Phase (Eluent): The choice of the mobile phase is crucial in TLC.[4][9][10] The polarity of the solvent system directly impacts the R_f value. A more polar eluent will have a stronger affinity for the stationary phase, effectively competing with the analyte and causing it to travel further up the plate, resulting in a higher R_f value.[1] Conversely, a less polar eluent will lead to a lower R_f value. For aromatic nitro compounds, mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are commonly employed.[11][12]
-
Molecular Structure of the Analyte: The structure of 4-Butoxy-1-methyl-2-nitrobenzene dictates its intrinsic polarity. The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating butoxy group (-OCH₂CH₂CH₂CH₃) and methyl group (-CH₃) on the benzene ring creates a specific charge distribution and polarity. The butoxy group, with its alkyl chain, introduces some non-polar character. The overall polarity will be a balance of these functional groups.
-
Temperature and Chamber Saturation: The temperature can affect the solubility of the analyte in the mobile phase and the vapor pressure of the solvent, which can lead to slight variations in R_f values.[8][9] Saturating the TLC chamber with solvent vapors is a critical step to ensure a uniform mobile phase front and reproducible R_f values.[1]
-
Sample Application and Concentration: The technique of applying the sample to the TLC plate can also influence the results.[8] Overloading the sample can lead to streaking or broad spots, making accurate R_f determination difficult.[5][10]
Comparative Analysis of Solvent Systems for 4-Butoxy-1-methyl-2-nitrobenzene
The selection of an appropriate eluent is determined experimentally.[1] A good starting point is to use a mixture of a non-polar and a polar solvent, with the ratio adjusted to achieve optimal separation.[10][12] Below is a comparison of potential solvent systems for the TLC analysis of 4-Butoxy-1-methyl-2-nitrobenzene, with expected R_f trends.
| Solvent System (v/v) | Polarity | Expected R_f of 4-Butoxy-1-methyl-2-nitrobenzene | Rationale |
| Hexane : Ethyl Acetate (9:1) | Low | Low (approx. 0.2 - 0.3) | The low polarity of this system will result in strong adsorption of the moderately polar analyte to the silica gel, leading to minimal migration. |
| Hexane : Ethyl Acetate (7:3) | Medium | Medium (approx. 0.4 - 0.6) | Increasing the proportion of the more polar ethyl acetate will increase the eluent's strength, leading to a higher R_f value, likely within the optimal range. |
| Hexane : Ethyl Acetate (1:1) | High | High (approx. 0.7 - 0.8) | This more polar system will have a strong eluting power, causing the analyte to travel further up the plate. |
| Dichloromethane | Medium | Medium (approx. 0.5 - 0.7) | Dichloromethane is a solvent of intermediate polarity and can be a good starting point for separating aromatic compounds.[10] |
| Toluene : Ethyl Acetate (9:1) | Medium-Low | Medium-Low (approx. 0.3 - 0.5) | Toluene is a good solvent for aromatic compounds and, when mixed with a small amount of ethyl acetate, can provide good resolution.[11] |
Note: The expected R_f values are illustrative and should be confirmed experimentally.
Experimental Protocol for Determining the Retention Factor
This section provides a detailed, step-by-step methodology for the determination of the R_f value of 4-Butoxy-1-methyl-2-nitrobenzene.
Materials and Equipment:
-
4-Butoxy-1-methyl-2-nitrobenzene sample
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, toluene)
-
Capillary tubes for spotting
-
Pencil and ruler
-
UV lamp for visualization
-
Fume hood
Experimental Workflow Diagram:
Caption: Workflow for the determination of TLC retention factor.
Step-by-Step Procedure:
-
Prepare the Eluent: In a clean, dry beaker, prepare the desired solvent system by mixing the solvents in the chosen ratio (e.g., 7:3 hexane:ethyl acetate). Prepare a sufficient volume to have a depth of about 0.5 cm in the developing chamber.
-
Saturate the Developing Chamber: Pour the prepared eluent into the developing chamber. To ensure a saturated atmosphere, you can line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the eluent.[1] Cover the chamber with the lid and let it stand for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is the origin line. Be careful not to scratch the silica gel layer.
-
Spot the Plate: Dissolve a small amount of the 4-Butoxy-1-methyl-2-nitrobenzene sample in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, carefully spot the solution onto the origin line. The spot should be small and concentrated. Allow the solvent to evaporate completely.
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring that the origin line is above the level of the eluent. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Spots: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[1] Allow the plate to dry in a fume hood. Since nitroaromatic compounds are often UV active, visualize the spots under a UV lamp (typically at 254 nm). Circle the spots with a pencil.
-
Calculate the R_f Value: Measure the distance from the origin line to the center of the spot (distance traveled by the compound). Measure the distance from the origin line to the solvent front (distance traveled by the solvent). Calculate the R_f value using the formula:
R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Visualization of Nitro Compounds on TLC
While many nitroaromatic compounds are UV active, for instances where they are not, or for enhanced visualization, specific chemical staining techniques can be employed. A common method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[13][14][15]
Protocol for Visualization via Reduction and Diazotization:
-
Reduction: After developing and drying the TLC plate, spray it with a solution of stannous chloride (SnCl₂) in hydrochloric acid to reduce the nitro group to an amine.[13][14]
-
Diazotization: After the reduction is complete, spray the plate with a solution of sodium nitrite (NaNO₂) in hydrochloric acid to form a diazonium salt.[13]
-
Coupling: Finally, spray the plate with a solution of a coupling agent, such as β-naphthol in sodium hydroxide, to produce a brightly colored spot.[13][14]
Conclusion
The determination of the retention factor of 4-Butoxy-1-methyl-2-nitrobenzene by Thin-Layer Chromatography is a straightforward yet powerful analytical method. By systematically varying the polarity of the mobile phase, researchers can achieve optimal separation and gain valuable insights into the physicochemical properties of this compound. The protocols and comparative data presented in this guide provide a solid foundation for developing robust and reliable TLC methods for the analysis of substituted nitroaromatic compounds, aiding in the efficient monitoring of chemical reactions and the assessment of compound purity in a research and development setting.
References
-
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Retrieved from [Link]
-
Integrate PC. (2019, January 24). What Affects the Retention Factor in Thin Layer Chromatography? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. Retrieved from [Link]
-
Fishbein, L. (1967). Thin-layer chromatography of isomeric halo and nitro derivatives of aniline and benzene. Journal of Chromatography A, 27(2), 368-373. [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]
-
Pharmastuff4u. (2025, December 26). Factors Affecting Retention Factor in Chromatography. Retrieved from [Link]
-
Wawrzynowicz, T., & Dzido, T. (1978). Solvent composition effects in column and thin layer chromatography of aromatic nitro compounds on alumina. Chromatographia, 11(6), 335-340. [Link]
-
Paper Archives. (2012, February 15). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]
-
BGD Group. (2011). TLC Developing System. Retrieved from [Link]
-
Chandegaonkar, V. R., Joshi, D. C., Shinde, D. B., & Mane, D. V. (2016). THIN-LAYER CHROMATOGRAPHIC ANALYSIS OF BOOM FLOWER (NITROBENZENE) IN BIOLOGICAL MATERIALS. International Journal of Pharmaceutical and Analytical Research, 6(1), 1-5. Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
LeFevre, J. W. (2025, August 6). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Journal of Chemical Education. Retrieved from [Link]
-
LibreTexts. (2022, August 16). 2.1.4C: The Retention Factor. Retrieved from [Link]
-
AK Lectures. (2014, May 7). Thin Layer Chromatography and Retention Factor [Video]. YouTube. Retrieved from [Link]
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- 9. What Affects the Retention Factor in Thin Layer Chromatography? | Integrate PC [integratepc.org]
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- 15. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography [paper.researchbib.com]
Quality Control Protocols for 4-Butoxy-1-methyl-2-nitrobenzene Manufacturing: A Comparative Analytical Guide
Executive Summary
4-Butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8) is a high-value chemical intermediate synthesized primarily via the etherification of 4-methyl-3-nitrophenol with 1-bromobutane[1]. It serves as a critical precursor in the synthesis of complex pharmaceutical active ingredients (APIs), including azacyclyl-substituted arylthienopyrimidinones used as MCH receptor antagonists[1]. Because nitrobenzene derivatives pose significant toxicity risks (e.g., methemoglobinemia) and environmental hazards[2], and because residual impurities can poison downstream catalytic reductions (e.g., conversion to 4-butoxy-2-nitrobenzoic acid[1]), implementing a rigorous, self-validating Quality Control (QC) protocol is non-negotiable.
This guide objectively compares three primary analytical methodologies—HPLC-UV, GC-MS, and qNMR—detailing their performance, mechanistic causality, and step-by-step execution for batch release.
Comparative Analysis of QC Methodologies
To establish a comprehensive impurity profile, no single analytical technique is sufficient. The lipophilic butoxy chain, the polar nitro group, and the volatility of unreacted starting materials necessitate an orthogonal testing approach.
| Analytical Parameter | HPLC-UV (Method A) | GC-MS (Method B) | qNMR (Method C) |
| Primary Application | Assay purity & non-volatile precursors (e.g., 4-methyl-3-nitrophenol) | Volatile impurities & residual alkylating agents (e.g., 1-bromobutane) | Absolute assay purity without reference standards |
| Limit of Detection (LOD) | 0.01% (100 ppm) | 1 ppm | ~0.5% |
| Analysis Time | 15–20 min | 25–30 min | 5–10 min |
| Mechanistic Advantage | Strong | Electron Ionization (EI) fragments volatile aliphatics lacking chromophores. | Direct integration of proton resonances provides an absolute molar ratio. |
| Self-Validation System | System Suitability Test (SST) with Resolution ( | Isotope-labeled Internal Standard (IS) recovery | Internal Calibrant (e.g., Maleic Acid) with known purity |
Experimental Protocols & Mechanistic Causality
The following protocols are designed as self-validating systems , meaning the analytical run automatically fails and halts if the internal system suitability criteria are not met, ensuring absolute trustworthiness of the data.
Protocol A: HPLC-UV for Purity and Non-Volatile Impurities
Objective: Quantify the primary compound and detect unreacted 4-methyl-3-nitrophenol.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10.0 mg of the crude batch in 10.0 mL of HPLC-grade Acetonitrile.
-
Causality: Acetonitrile is chosen over methanol because it completely solubilizes the highly lipophilic butoxy chain, preventing micro-precipitation at the column head which causes peak splitting.
-
-
Column Selection: Equip the system with a Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm).
-
Causality: While a standard C18 column relies solely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase induces
interactions with the electron-deficient nitrobenzene ring. This orthogonal retention mechanism cleanly resolves the product from the phenolic starting material.
-
-
Mobile Phase: Gradient elution using Water (0.1% Trifluoroacetic acid) and Acetonitrile.
-
Detection: UV absorbance at 254 nm.
-
Self-Validation (SST): Inject a resolution standard containing 4-Butoxy-1-methyl-2-nitrobenzene and 4-methyl-3-nitrophenol. The system must automatically verify a resolution factor (
) and a peak tailing factor ( ) before proceeding to the sample vials.
Protocol B: GC-MS for Residual Alkylating Agents
Objective: Trace-level quantification of 1-bromobutane, a potential genotoxic impurity (PGI).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50.0 mg of the sample in 5.0 mL of Dichloromethane (DCM). Spike with 10 µL of 1-bromobutane-d9 as an Internal Standard (IS).
-
Causality: 1-bromobutane is highly volatile and lacks a UV chromophore, making HPLC-UV blind to it. DCM is an ideal extraction solvent due to its low boiling point and excellent solvation of halogenated organics.
-
-
Chromatographic Conditions: Use a DB-624 capillary column (30 m x 0.32 mm, 1.8 µm) with Helium carrier gas. Program the oven to hold at 40°C for 5 minutes, then ramp at 10°C/min to 200°C.
-
Causality: The thick film (1.8 µm) of the DB-624 phase provides high retention for volatile compounds, ensuring 1-bromobutane elutes well after the solvent delay.
-
-
Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode targeting m/z 136 and 138 (bromine isotopes).
-
Self-Validation: The system calculates the recovery of the deuterated IS. If recovery falls outside the 90-110% range, the run is flagged for matrix interference, and the data is invalidated.
QC Workflow Visualization
The following diagram illustrates the logical decision-making matrix for batch release.
Fig 1: Multi-modal Quality Control workflow for 4-Butoxy-1-methyl-2-nitrobenzene batch release.
Conclusion & Best Practices
Manufacturing 4-Butoxy-1-methyl-2-nitrobenzene requires stringent oversight due to the hazardous nature of nitroaromatic chemistry[2]. Relying solely on HPLC-UV creates a blind spot for volatile, non-UV-absorbing genotoxins like 1-bromobutane. By implementing the orthogonal, self-validating protocols outlined above, drug development professionals can ensure that this intermediate meets the exacting purity standards required for downstream pharmaceutical synthesis, preventing costly catalytic failures during subsequent oxidation or reduction steps.
References
- Title: 4-butoxy-1-methyl-2-nitrobenzene - CAS号946604-92-8 Source: Molaid Chemical Database URL
- Source: U.S. Environmental Protection Agency (EPA)
Sources
Safety Operating Guide
4-Butoxy-1-methyl-2-nitrobenzene proper disposal procedures
Operational Guide: Safe Handling and Disposal of 4-Butoxy-1-methyl-2-nitrobenzene
For researchers, scientists, and drug development professionals, the safe management of chemical waste is as critical as the synthesis itself. 4-Butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8) is a highly specialized nitroaromatic intermediate frequently utilized in the development of azacyclyl-substituted arylthienopyrimidinones and MCH receptor antagonists[1].
Because of its specific molecular architecture—combining a stable aromatic ring with a strong electron-withdrawing nitro group—this compound presents unique toxicological and environmental challenges. This guide provides a self-validating, step-by-step operational protocol for its proper disposal, ensuring absolute regulatory compliance and laboratory safety.
Quantitative Chemical & Waste Stream Profiling
Before initiating any disposal protocol, it is mandatory to understand the physical and chemical parameters that dictate the compound's behavior in a waste stream.
Table 1: Physicochemical Properties and Disposal Implications
| Parameter | Value | Causality / Impact on Waste Management |
| CAS Number | 946604-92-8 | Primary identifier required for accurate EHS waste manifesting[1]. |
| Molecular Formula | C₁₁H₁₅NO₃ | Lacks halogens (F, Cl, Br, I); dictates segregation into "Non-Halogenated" streams. |
| Molecular Weight | 209.245 g/mol | Used by disposal facilities to calculate stoichiometric oxygen requirements for combustion[1]. |
| Predicted Boiling Point | ~315.0 °C | Low volatility at room temperature reduces acute inhalation risk, but necessitates extremely high temperatures for thermal destruction[1]. |
| Density | ~1.095 g/cm³ | Heavier than water; will form the bottom layer in aqueous biphasic waste mixtures, requiring careful phase separation[1]. |
| Hazard Profile | Toxic, Environmental Hazard | Nitroaromatics are proven mutagens and resist natural biodegradation, mandating strict secondary containment[2][3]. |
The Causality of Nitroaromatic Waste Management
Why High-Temperature Incineration? Do not attempt to neutralize or chemically deactivate 4-butoxy-1-methyl-2-nitrobenzene in the laboratory. The reduction of nitroaromatics requires specific reagents (e.g., zero-valent iron under strictly anaerobic conditions) and generates aniline derivatives, which are themselves highly toxic and difficult to manage[3]. Furthermore, standard open-air burning or low-temperature disposal is strictly prohibited because the combustion of nitrobenzene derivatives emits highly toxic nitrogen oxide (NOx) fumes[4].
The only scientifically validated and environmentally responsible method for complete destruction is High-Temperature Incineration at permitted hazardous waste facilities. These facilities utilize specialized thermodynamic environments to cleave the robust C-NO₂ bonds and employ advanced scrubbers to capture NOx emissions before they reach the atmosphere[5].
Why Non-Halogenated Segregation? Because 4-butoxy-1-methyl-2-nitrobenzene contains only carbon, hydrogen, nitrogen, and oxygen, it must be strictly segregated into Non-Halogenated Organic Waste . Mixing this compound with halogenated waste (e.g., dichloromethane or chloroform) during incineration alters the combustion thermodynamics and can lead to the catalytic formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).
Self-Validating Disposal Protocol
This step-by-step methodology incorporates built-in validation checks to ensure the protocol is executed flawlessly.
Phase 1: Containment and Segregation
-
Engineering Controls & PPE: Perform all waste transfers inside a certified chemical fume hood to prevent exposure to aerosolized droplets. Don a chemically resistant lab coat, nitrile gloves, and chemical splash goggles.
-
Waste Segregation: Deposit the chemical into a clearly marked "Non-Halogenated Organic Waste" container.
-
Self-Validation Step: Before adding the waste, physically review the container's waste log to verify that no chlorinated or fluorinated solvents have been previously introduced.
-
-
Primary Containment: Ensure the waste container is constructed of high-density polyethylene (HDPE) or glass. Avoid standard plastics that may degrade upon prolonged exposure to aromatic ethers.
Phase 2: Labeling and Satellite Accumulation 4. Regulatory Labeling: Affix a standardized "Hazardous Waste" label to the container. Explicitly write the full chemical name: "4-Butoxy-1-methyl-2-nitrobenzene" (do not use abbreviations) and check the "Toxic" hazard indicator.
-
Self-Validation Step: Verify that the "Accumulation Start Date" is filled out the exact moment the first drop of waste enters the container.
-
Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA. The container must sit within a secondary containment tray capable of holding 110% of the primary container's volume to mitigate spill risks.
Phase 3: Final Disposition 6. EHS Transfer Initiation: Once the container is 90% full, or approaches the regulatory time limit (typically 90 to 180 days depending on your facility's generator status), cap it tightly and submit a waste pickup request to your Environmental Health and Safety (EHS) department. 7. Professional Destruction: EHS will manifest the waste to a licensed Resource Conservation and Recovery Act (RCRA) facility for high-temperature incineration[5].
Logical Workflow Visualization
The following diagram illustrates the critical path for the safe handling and disposal of this compound.
Figure 1: Step-by-step logical workflow for the safe segregation and disposal of 4-butoxy-1-methyl-2-nitrobenzene.
References
- Source: molaid.
- Source: benchchem.
- Source: cdc.
- Source: acs.
- Source: weblakes.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
